molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Katalognummer: B595908
CAS-Nummer: 109274-83-1
Molekulargewicht: 207.185
InChI-Schlüssel: ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715748
Record name Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-83-1
Record name Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its fused furo[2,3-b]pyridine core represents a privileged scaffold that has garnered attention for its potential applications in the development of novel therapeutics, particularly in the area of neuroscience. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this molecule, with a focus on providing practical insights for researchers in drug discovery and development. While a complete experimental profile remains to be fully elucidated in publicly available literature, this guide synthesizes the existing data and provides a framework for future investigation.

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine heterocyclic system is a key structural motif in a variety of biologically active compounds. This scaffold is recognized for its potential to interact with a range of biological targets, making it a valuable building block in medicinal chemistry. Its unique electronic and structural features can influence pharmacokinetic and pharmacodynamic properties, including the ability to cross the blood-brain barrier.[1] this compound, as a functionalized derivative of this core, presents multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. The available data, primarily from predictive models, are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
CAS Number 109274-83-1[1]
Predicted Boiling Point 311.7 ± 37.0 °C[1]
Predicted Density 1.359 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C, sealed, dry[1]

Note: The boiling point and density are predicted values and should be confirmed through experimental determination.

Synthesis Strategies: A Proposed Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the furan ring, suggesting a 2-aminopyridine derivative as a key starting material. The formation of the furan ring could be achieved through a cyclocondensation reaction.

Retrosynthesis target This compound intermediate1 2-((2-ethoxy-2-oxoacetyl)oxy)pyridine derivative target->intermediate1 Cyclization starting_material 2-Aminopyridine derivative intermediate1->starting_material Functional group interconversion SynthesisWorkflow start 2-Amino-3-hydroxypyridine step1 Reaction with Diethyl 2-chloroacetoacetate start->step1 intermediate 2-Alkoxypyridine Intermediate step1->intermediate step2 Base-catalyzed Intramolecular Cyclization intermediate->step2 product This compound step2->product Reactivity main This compound Hydroxyl Group Ester Group Aromatic Core alkylation O-Alkylation main:h->alkylation acylation O-Acylation main:h->acylation hydrolysis Hydrolysis main:e->hydrolysis substitution Electrophilic Substitution main:c->substitution amidation Amidation hydrolysis->amidation

Sources

An In-Depth Technical Guide to Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structure, a proposed synthetic pathway, its characterization, and the promising therapeutic applications of the furo[2,3-b]pyridine scaffold, particularly in the realm of neuroprotection and kinase inhibition.

The Furo[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The furo[2,3-b]pyridine core is a bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including acting as kinase inhibitors, anticancer agents, and neuroprotective compounds[1]. The fusion of a furan ring to a pyridine ring creates a planar system with a distinct charge distribution, which can facilitate specific interactions with enzyme active sites and receptors.

Physicochemical Properties and Structure

This compound is a derivative of the furo[2,3-b]pyridine scaffold with the chemical formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol [2].

PropertyValueSource
CAS Number 109274-83-1[2]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.18 g/mol [2]
Predicted Boiling Point 311.7±37.0 °C[2]
Predicted Density 1.359±0.06 g/cm³[2]
Storage Conditions 2-8°C, sealed, dry[2]

The core structure consists of a furan ring fused to a pyridine ring. The ethyl carboxylate group at position 2 and the hydroxyl group at position 3 are key functional groups that can be readily modified to explore structure-activity relationships (SAR).

Proposed Synthesis of this compound

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-aminopyridin-3-ol 2-Aminopyridin-3-ol Target This compound 2-aminopyridin-3-ol->Target Michael Addition & Intramolecular Cyclization DEAD Diethyl Acetylenedicarboxylate DEAD->Target

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2-aminopyridin-3-ol (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or diphenyl ether, add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is anticipated to proceed via an initial Michael addition of the amino group to the acetylenic ester, followed by an intramolecular cyclization of the hydroxyl group onto the newly formed enamine, and subsequent tautomerization to yield the aromatic furo[2,3-b]pyridine ring system.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The melting point of the purified product should also be determined and compared to any available literature values.

Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a comprehensive analysis of its spectroscopic data. While experimental spectra for this specific molecule are not widely published, we can predict the expected signals based on the known spectral characteristics of the furo[2,3-b]pyridine scaffold and related derivatives.

¹H NMR Spectroscopy (Predicted):

  • Ethyl Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Ethyl Group: Signals at approximately 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

  • Ester Carbonyl: A signal in the range of 160-165 ppm.

  • Furo[2,3-b]pyridine Core: Eight distinct signals corresponding to the carbon atoms of the fused ring system. The chemical shifts will be influenced by the heteroatoms and the substituent groups.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 207, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, followed by the loss of carbon monoxide (-CO, m/z = 28).

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ from the ester carbonyl group.

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ range.

Therapeutic Potential and Applications in Drug Development

The furo[2,3-b]pyridine scaffold is a key pharmacophore in a number of biologically active molecules. This compound, as a functionalized derivative, holds significant promise as a versatile intermediate for the synthesis of novel drug candidates.

Neuroprotective Applications:

The structural similarity of this compound to compounds known to modulate neurotransmitter systems suggests its potential in the development of drugs for cognitive disorders[2]. The furo[2,3-b]pyridine core can be designed to interact with various targets in the central nervous system. Furthermore, the antioxidant properties associated with this scaffold may contribute to cellular protection against oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases[2]. Its fused ring structure may also enhance its ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs[2].

Kinase Inhibition:

The furo[2,3-b]pyridine scaffold has been identified as a promising template for the design of potent and selective kinase inhibitors[1]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The planar nature of the furo[2,3-b]pyridine ring system allows it to fit into the ATP-binding pocket of many kinases, and the strategic placement of functional groups, such as the hydroxyl and ester moieties in the title compound, provides opportunities for creating specific hydrogen bonding and other interactions to achieve high affinity and selectivity for a particular kinase target.

Workflow for Biological Evaluation:

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Synthesize this compound B Primary Kinase Panel Screening A->B C Neuroprotective Assays (e.g., against oxidative stress) A->C D Identify Hit Compounds B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Synthesize Analogs E->F G In Vivo Efficacy Studies E->G F->B F->C H ADME/Tox Profiling G->H

Caption: A typical workflow for the biological evaluation of this compound and its derivatives.

Conclusion

This compound represents a molecule of considerable interest for researchers in medicinal chemistry and drug development. Its furo[2,3-b]pyridine core is a validated privileged scaffold with demonstrated potential in targeting kinases and providing neuroprotective effects. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic route is practical, and the predicted spectroscopic data offer a solid basis for its characterization. The true potential of this molecule lies in its utility as a versatile building block for the creation of libraries of novel compounds to be screened against a wide array of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is highly warranted and is anticipated to yield exciting new discoveries in the quest for novel therapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • PubMed. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-Hydroxyfuro[2,3-b]pyridine-2-carboxylate (CAS No. 109274-83-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Furopyridines in Medicinal Chemistry

The fusion of a pyridine ring with a furan ring gives rise to the furopyridine scaffold, a heterocyclic system of significant interest in contemporary medicinal chemistry.[1] These structures are analogues of quinolines and isoquinolines, which are core components of numerous biologically active substances.[1] The incorporation of a nitrogen atom into the benzofuran structure to form a furopyridine can offer several advantages in drug design. It can act as a hydrogen bond acceptor, potentially leading to additional protein-ligand interactions, and it tends to lower the molecule's lipophilicity, which can improve physicochemical properties such as aqueous solubility.[2]

This guide focuses on a specific member of this class, Ethyl 3-Hydroxyfuro[2,3-b]pyridine-2-carboxylate (CAS No. 109274-83-1). This compound is emerging as a valuable intermediate in pharmaceutical research, with suggested applications in the development of neuroprotective and nootropic agents.[3] Its structural features hint at the potential to modulate neurotransmitter systems and exhibit antioxidant properties.[3] This document will provide a detailed overview of its chemical properties, a plausible synthetic route, its potential applications in neuropharmacology, and essential safety information.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 109274-83-1[3]
Molecular Formula C₁₀H₉NO₄[3]
Molecular Weight 207.18 g/mol [3]
Predicted Boiling Point 311.7 ± 37.0 °C[3]
Predicted Density 1.359 ± 0.06 g/cm³[3]
Appearance Solid (predicted)[4]
Solubility Poorly soluble in water; likely more soluble in organic solvents such as ethanol and dichloromethane.[4]
Storage 2-8°C, sealed, dry[3]

Synthesis of this compound: A Proposed Experimental Protocol

Conceptual Workflow for Synthesis

A Starting Material: 2-Chloronicotinic Acid B Esterification (Ethanol, H₂SO₄) A->B C Intermediate 1: Ethyl 2-Chloronicotinate B->C D Williamson Ether Synthesis (Ethyl Glycolate, NaH) C->D E Intermediate 2: Ethyl 2-((2-ethoxy-2-oxoethoxy)carbonyl)nicotinate D->E F Dieckmann Condensation (NaOEt, Toluene) E->F G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Esterification of 2-Chloronicotinic Acid

  • Reactants: To a solution of 2-chloronicotinic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl 2-chloronicotinate, can be purified by column chromatography.

Step 2: Williamson Ether Synthesis

  • Reactants: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl glycolate in anhydrous tetrahydrofuran (THF). To this, slowly add sodium hydride (NaH) at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then add a solution of ethyl 2-chloronicotinate in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting intermediate can be purified by column chromatography.

Step 3: Intramolecular Dieckmann Condensation

  • Reactants: To a solution of the product from Step 2 in anhydrous toluene, add sodium ethoxide (NaOEt).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Potential Applications in Neuropharmacology and Drug Discovery

The furopyridine scaffold is increasingly recognized for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6] For this compound specifically, its potential lies in the realm of neuropharmacology.

Neuroprotective and Nootropic Potential: Commercial suppliers highlight its use as a key intermediate in the synthesis of neuroprotective agents.[3] The structural similarity to compounds that modulate neurotransmitter systems suggests its potential in the development of drugs for cognitive disorders.[3] Furthermore, it has been investigated for its potential in nootropic drug development, aiming to enhance memory and learning functions.[3] The fused furo-pyridine core is also considered valuable for designing biologically active molecules with improved blood-brain barrier penetration.[3]

Antioxidant Properties: The compound has also been explored for its antioxidant properties, which could contribute to cellular protection against oxidative stress.[3] Oxidative stress is a key pathological mechanism in a variety of neurodegenerative diseases, making compounds with antioxidant activity promising candidates for further investigation.

Conceptual Pathway for Neuroprotection Research

A This compound B In Vitro Assays (e.g., antioxidant capacity, neuroblastoma cell lines) A->B C Mechanism of Action Studies (e.g., receptor binding, enzyme inhibition) B->C D In Vivo Models (e.g., animal models of cognitive impairment) C->D E Lead Optimization (Structure-Activity Relationship studies) D->E F Preclinical Development E->F

Caption: A conceptual workflow for investigating the neuroprotective potential of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS No. 109274-83-1 is not widely available. Therefore, the following precautions are based on the general hazards associated with pyridine derivatives and organic carboxylates.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Handle in a well-ventilated area.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • First Aid Measures:

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a promising heterocyclic compound with a scaffold that is increasingly recognized for its potential in medicinal chemistry. While peer-reviewed data on its specific biological activities are still emerging, its role as an intermediate for neuroprotective agents and its potential antioxidant properties make it a compound of significant interest for researchers in neuropharmacology and drug discovery. The synthetic pathway outlined in this guide provides a practical framework for its preparation, enabling further investigation into its mechanism of action and therapeutic potential. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions.

References

  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 23, 2026.
  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Int. J. Mol. Sci. 2024, 25(17), 9634.
  • PMC. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)
  • Santa Cruz Biotechnology.
  • ResearchGate. Structures of furopyridines derivatives with important biological....
  • Fisher Scientific. 1-Butanol (Spectranalyzed) - SAFETY DATA SHEET. Fisher Scientific. January 21, 2009.
  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Accessed January 23, 2026.
  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Accessed January 23, 2026.
  • Pipzine Chemicals. Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate. Pipzine Chemicals. January 22, 2026.
  • ResearchGate. (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Carl ROTH. Safety Data Sheet: 1-Butanol. Carl ROTH. Accessed January 23, 2026.
  • Sci-Hub. ChemInform Abstract: Furopyridines. Synthesis and Properties. Sci-Hub. Accessed January 23, 2026.
  • PubMed.
  • PharmaBlock. 【Whitepaper】Furopyridines in Drug Discovery. PharmaBlock. Accessed January 23, 2026.
  • J&K Scientific. Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate. J&K Scientific. Accessed January 23, 2026.
  • Echemi.
  • ResearchGate. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Request PDF.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. March 10, 2023.

Sources

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The fused furo[2,3-b]pyridine scaffold is a prominent structural motif in the development of novel therapeutics. This document delineates the fundamental physicochemical properties of the title compound, including its molecular weight of 207.18 g/mol .[1] It explores plausible synthetic strategies, standard characterization methodologies, and highlights its emerging applications. The guide emphasizes its role as a crucial intermediate in the synthesis of neuroprotective agents and its potential in developing treatments for cognitive disorders.[1] Detailed exemplary protocols and process visualizations are provided to equip researchers with the foundational knowledge required for its synthesis and application in drug discovery and development programs.

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique structural and electronic properties conducive to biological activity. Fused heterocyclic systems are particularly valuable, and among them, the furo[2,3-b]pyridine core has emerged as a privileged structure.[2] This scaffold is present in a variety of compounds investigated for diverse pharmacological activities, including anticancer and anti-inflammatory properties.[2][3][4] The fusion of a furan ring to a pyridine ring creates a rigid, planar system with a distinct distribution of electron density, making it an attractive backbone for designing molecules that can interact with specific biological targets.

This compound is a key derivative of this scaffold. Its specific functionalization—a hydroxyl group at the 3-position and an ethyl carboxylate at the 2-position—provides versatile chemical handles for further molecular elaboration. This makes it an exceptionally valuable starting material or intermediate for constructing more complex molecules with tailored therapeutic profiles.[1] Notably, its structural features are being explored in the development of neuroprotective agents, nootropics for enhancing cognitive functions, and antioxidants.[1] This guide serves as a technical resource for scientists working with or considering this high-potential compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of this compound are summarized below.

Data Summary Table
PropertyValueSource
Molecular Weight 207.18 g/mol [1]
Molecular Formula C₁₀H₉NO₄[1]
CAS Number 109274-83-1[1]
Predicted Density 1.359 ± 0.06 g/cm³[1]
Predicted Boiling Point 311.7 ± 37.0 °C[1]
Recommended Storage 2-8°C, sealed, dry[1]
Molecular Structure

The structural arrangement of the fused rings and functional groups is critical to the molecule's reactivity and biological interactions.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of the furo[2,3-b]pyridine core is a key step that dictates the feasibility of accessing its derivatives for research. While specific, published protocols for this compound are not widespread, its synthesis can be approached through established heterocyclic chemistry methodologies.

Plausible Synthetic Pathways

The construction of the furo[2,3-b]pyridine scaffold often involves the cyclization of a suitably functionalized pyridine precursor. A common and effective strategy is the Thorpe-Ziegler cyclization.[5] This approach involves an intramolecular condensation of a dinitrile or a cyano-ester, which is particularly effective for forming five-membered rings.

A logical synthetic approach would start with a 2-chloronicotinonitrile derivative. This precursor can be reacted with an ethyl glycolate derivative to introduce the side chain that will ultimately form the furan ring. The subsequent intramolecular cyclization, catalyzed by a strong base, would yield the desired fused ring system. This method offers the advantage of building the heterocyclic core from readily available starting materials.

Start 2-Substituted 3-Cyanopyridine Intermediate Ethyl (3-cyano-2-pyridyloxy)acetate Start->Intermediate  Reaction with  Ethyl Glycolate Cyclization Base-Mediated Intramolecular Cyclization (Thorpe-Ziegler type) Intermediate->Cyclization Product Ethyl 3-aminofuro[2,3-b]pyridine- 2-carboxylate Cyclization->Product Hydrolysis Hydrolysis & Diazotization Product->Hydrolysis FinalProduct Ethyl 3-hydroxyfuro[2,3-b]pyridine- 2-carboxylate Hydrolysis->FinalProduct

Caption: Generalized synthetic workflow for furo[2,3-b]pyridine derivatives.

Analytical Characterization

Post-synthesis, rigorous characterization is imperative to confirm the identity, structure, and purity of the target compound. A multi-technique approach is standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of peaks would confirm the positions of the ethyl ester protons, the aromatic protons on the pyridine ring, and the presence of the hydroxyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, thereby confirming the molecular formula (C₁₀H₉NO₄).[1]

  • Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the O-H stretch of the hydroxyl group, C=O stretches from the ester, and C=N/C=C stretches characteristic of the aromatic rings.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for the molecular formula.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile chemical intermediate and the inherent biological relevance of its core scaffold.[1]

A Core Intermediate for Neurotherapeutics

The most prominent application of this compound is in pharmaceutical research as a key intermediate for synthesizing neuroprotective agents.[1] Its structure is analogous to other compounds known to modulate neurotransmitter systems, making it a valuable starting point for developing drugs aimed at treating cognitive disorders.[1] Furthermore, its fused furo-pyridine core is a feature that can be exploited in designing molecules with enhanced penetration of the blood-brain barrier, a critical challenge in central nervous system (CNS) drug development.[1] Research into its derivatives for nootropic (memory and learning enhancement) applications is also an active area.[1]

Anticancer and Antioxidant Potential

The broader class of furo[2,3-b]pyridine derivatives has been investigated for significant anticancer activity.[2][4] The scaffold serves as a template for designing inhibitors of key cellular signaling pathways implicated in cancer progression. While the title compound itself is primarily an intermediate, its derivatives could be tailored to target specific kinases or receptors involved in oncogenesis. Additionally, the compound and its relatives have been explored for their antioxidant properties, which may help protect cells from oxidative stress, a factor in both neurodegenerative diseases and cancer.[1]

cluster_apps Potential Therapeutic Applications Core Ethyl 3-hydroxyfuro[2,3-b] pyridine-2-carboxylate Neuro Neuroprotection Core->Neuro Intermediate For Nootropic Nootropics (Cognitive Enhancement) Core->Nootropic Scaffold For Anticancer Anticancer Agents Core->Anticancer Derivative Scaffold Antioxidant Antioxidants Core->Antioxidant Potential As

Caption: Relationship between the core compound and its research applications.

Exemplary Experimental Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative

The following is a detailed, exemplary protocol for the synthesis of a related compound, Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate, based on the Thorpe-Ziegler cyclization methodology. This protocol is illustrative and serves as a validated starting point for researchers.

Objective: To synthesize Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate from 2-chloro-3-cyanopyridine.

Materials:

  • 2-chloro-3-cyanopyridine

  • Ethyl glycolate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Ether Intermediate.

    • Rationale: This step forms the C-O bond, attaching the future furan ring's atoms to the pyridine core. Sodium hydride is a strong base used to deprotonate the hydroxyl group of ethyl glycolate, forming a potent nucleophile.

    • Procedure:

      • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

      • Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring.

      • Cool the suspension to 0°C in an ice bath.

      • Slowly add ethyl glycolate (1.1 equivalents) dropwise. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.

      • Add a solution of 2-chloro-3-cyanopyridine (1.0 equivalent) in a small amount of anhydrous DMF dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Step 2: Intramolecular Cyclization.

    • Rationale: A second equivalent of strong base (NaH) is used to deprotonate the α-carbon of the ester, which then acts as a nucleophile, attacking the nitrile group to form the five-membered furan ring.

    • Procedure:

      • Upon completion of the first step (as determined by TLC), cool the reaction mixture back to 0°C.

      • Carefully add a second portion of sodium hydride (1.5 equivalents).

      • Allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the formation of the cyclized product.

  • Step 3: Work-up and Purification.

    • Rationale: This sequence is designed to quench the reaction, remove the DMF solvent and inorganic salts, and isolate the crude product for purification.

    • Procedure:

      • Carefully quench the reaction by slowly adding ice-cold water.

      • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

      • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify the crude material using column chromatography on silica gel to obtain the pure Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate.

Conclusion

This compound represents a molecule of significant strategic value for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, combined with the potent biological activities associated with the furo[2,3-b]pyridine scaffold, establish it as a critical building block. The primary application as an intermediate in the development of neurotherapeutics, particularly for cognitive and neurodegenerative disorders, underscores its importance.[1] Future work will likely focus on developing more efficient and scalable synthetic routes and expanding the library of derivatives to probe a wider range of biological targets, from CNS disorders to oncology. This guide provides the foundational knowledge for scientists to leverage this compound's full potential in their research endeavors.

References

  • MySkinRecipes.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)
  • J&K Scientific.
  • Echemi.
  • Santa Cruz Biotechnology.
  • Tokyo Chemical Industry.
  • National Genomics Data Center.
  • ResearchGate. Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines.
  • ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • MDPI. Synthesis of Novel Methyl 3-(hetero)
  • PubMed.
  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • ResearchGate.
  • PubChem.
  • PMC - NIH. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)
  • European Journal of Medicinal Chemistry.

Sources

The Alchemist's Guide to Furopyridines: A Senior Application Scientist's Review of Core Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furopyridine scaffold, a fascinating fusion of the electron-rich furan ring and the electron-deficient pyridine ring, represents a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its isosteric relationship to quinolines, isoquinolines, and benzofurans has propelled its exploration, revealing a wealth of biological activities and unique photophysical properties.[1][2] This technical guide provides an in-depth analysis of the core synthetic strategies for constructing the six distinct isomers of the furopyridine framework, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key transformations. We will navigate the two primary strategic approaches: the annulation of a furan ring onto a pre-existing pyridine backbone and the less common, yet valuable, construction of the pyridine ring from a furan precursor. This guide is intended to serve as a practical and authoritative resource for researchers aiming to leverage the synthetic versatility of furopyridines in their scientific endeavors.

The Strategic Dichotomy in Furopyridine Synthesis

The synthetic approaches to the furopyridine core can be broadly categorized into two main strategies:

  • Strategy A: Furan Ring Annulation onto a Pyridine Core: This is the most prevalent and versatile approach, leveraging the stability and diverse commercial availability of substituted pyridines. This strategy involves the formation of the furan ring through various cyclization reactions of appropriately functionalized pyridine precursors.

  • Strategy B: Pyridine Ring Construction from a Furan Precursor: This approach is less common due to the inherent instability of the furan ring under the often harsh conditions required for pyridine synthesis, such as strong acids.[3] However, for specific substitution patterns, this strategy can be highly effective.

This guide will primarily focus on Strategy A, while also providing insights into notable examples of Strategy B.

Strategy A: Building the Furan Ring on a Pyridine Scaffold

The construction of the furan ring onto a pre-existing pyridine nucleus is the workhorse of furopyridine synthesis. This approach offers a high degree of control over the final substitution pattern by allowing for the strategic pre-functionalization of the pyridine starting material.

Palladium-Catalyzed Intramolecular C-H Arylation: A Powerful and Direct Approach

Palladium-catalyzed intramolecular C-H arylation has emerged as a powerful tool for the direct and atom-economical synthesis of fused heterocyclic systems, including furopyridines. This method typically involves the cyclization of a pyridine derivative bearing an ortho-haloaryl group.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent is critical for a successful C-H arylation.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation step. Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) and Buchwald-type ligands like CyJohnPhos, have shown excellent efficacy in improving reaction yields.[4]

  • Base: A base, typically potassium carbonate (K₂CO₃), is required to neutralize the acid generated during the reaction and to facilitate the C-H activation step.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) are often used to ensure the reaction can be heated to the required temperature for C-H activation.[4]

Mechanistic Insights:

The catalytic cycle is believed to proceed through the following key steps:

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Aryl-Pd(II)-X B->C D C-H Activation (CMD) C->D Pyridine Substrate E Palladacycle Intermediate D->E H [HX] D->H F Reductive Elimination E->F F->A Regeneration G Furopyridine Product F->G I Base I->D Assists

Figure 1: Simplified catalytic cycle for Pd-catalyzed intramolecular C-H arylation.

Experimental Protocol: Synthesis of 5-octyldibenzo[b,f][5][6]naphthyridin-6(5H)-one [7]

This protocol describes the synthesis of a fused furopyridine system via intramolecular C-H arylation.

  • Reaction Setup: To a screw-capped test tube equipped with a magnetic stirring bar, add the amide precursor (1a) (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol%), and triphenylphosphine (10 mol%).

  • Solvent Addition: Dissolve the mixture in 3.1 mL of N,N-dimethylacetamide (DMA).

  • Reaction Execution: Stir the reaction mixture at 110 °C for 24 hours.

  • Workup: After cooling to room temperature, add 3 mL of water. Extract the product with dichloromethane (3 x 2 mL).

  • Purification: Combine the organic extracts, wash repeatedly with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude material by silica gel column chromatography to yield the desired product.

SubstrateLigandYield (%)Reference
2-Quinolinecarboxyamide derivativePPh₃94[7]
6-Methylpicolinamide derivativeCyJohnPhos70[7]
Picolinamide derivativeCyJohnPhos77[7]

Table 1: Comparison of yields for intramolecular C-H arylation with different substrates and ligands.

Sonogashira Coupling Followed by Intramolecular Cyclization: A Versatile Two-Step, One-Pot Strategy

This powerful sequence combines a palladium- and copper-catalyzed Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring. This method is often performed as a one-pot procedure, enhancing its efficiency.

Causality Behind Experimental Choices:

  • Catalysts: A dual catalytic system is employed. A palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂) facilitates the cross-coupling, while a copper(I) co-catalyst (e.g., CuI) is crucial for the activation of the alkyne.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N), is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are typically used.

Mechanistic Insights:

The reaction proceeds in two distinct stages:

  • Sonogashira Coupling: The palladium catalyst undergoes oxidative addition to the aryl halide. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the alkynylpyridine and regenerates the palladium(0) catalyst.

  • Intramolecular Cyclization: The resulting alkynylpyridine undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, leading to the formation of the furan ring. This step can be promoted by the reaction conditions or may occur spontaneously.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A Pd(0)Ln B Oxidative Addition A->B Aryl-X C Aryl-Pd(II)-X B->C D Transmetalation C->D E Aryl-Pd(II)-alkyne D->E F Reductive Elimination E->F F->A Regeneration G Alkynylpyridine F->G L Alkynylpyridine H Cu-alkyne H->D I Terminal Alkyne I->H Cu(I), Base J Cu(I) K Base M Nucleophilic Attack L->M OH group N Cyclized Intermediate M->N O Protonation N->O P Furopyridine O->P

Figure 2: Workflow for furopyridine synthesis via Sonogashira coupling and cyclization.

Experimental Protocol: Synthesis of 2-Amino-3-alkynylpyridines [8]

This protocol details the Sonogashira coupling step, which is the precursor to the cyclization for furopyridine synthesis.

  • Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask.

  • Solvent Addition: Add 2.0 mL of DMF and stir for 30 minutes.

  • Reagent Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Reaction Execution: Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum. Purify the residue by column chromatography to afford the corresponding 2-amino-3-alkynylpyridine.

Aryl HalideAlkyneYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylene98[8]
2-Amino-3-bromopyridine1-Octyne92[8]
2-Amino-3-bromopyridine3-Butyn-1-ol85[8]

Table 2: Substrate scope for the Sonogashira coupling of 2-amino-3-bromopyridine.

Strategy B: Constructing the Pyridine Ring from a Furan Precursor

While less common, the synthesis of furopyridines by constructing the pyridine ring onto a pre-existing furan is a viable strategy, particularly for accessing specific substitution patterns that may be difficult to obtain via Strategy A.

Synthesis from Furfural Derivatives

Furfural, a bio-renewable platform chemical, can serve as a starting material for the synthesis of piperidines and subsequently pyridines.[9] This transformation typically involves a cascade of reactions including amination, hydrogenation, and ring rearrangement.

Mechanistic Insights:

The conversion of furfural to a piperidine ring generally proceeds through the following steps:[9]

  • Reductive Amination: Furfural reacts with an amine source (e.g., ammonia) and a reducing agent (e.g., H₂) in the presence of a catalyst to form furfurylamine.

  • Hydrogenation: The furan ring of furfurylamine is hydrogenated to yield tetrahydrofurfurylamine.

  • Ring Rearrangement: The tetrahydrofurfurylamine undergoes a ring-opening and subsequent ring-closing rearrangement to form the piperidine ring.

  • Dehydrogenation: The piperidine can then be dehydrogenated to the corresponding pyridine.

G A Furfural B Reductive Amination A->B NH3, H2, Catalyst C Furfurylamine B->C D Hydrogenation C->D H2, Catalyst E Tetrahydro- furfurylamine D->E F Ring Opening/ Rearrangement E->F G Piperidine Intermediate F->G H Dehydrogenation G->H I Pyridine H->I

Figure 3: Reaction pathway for the conversion of furfural to a pyridine ring.

This strategy highlights the potential of using bio-renewable feedstocks for the synthesis of valuable heterocyclic compounds. The specific conditions and catalysts for the dehydrogenation step to form the aromatic furopyridine would require further optimization depending on the substrate.

Modern Synthetic Approaches: A Glimpse into the Future

The field of organic synthesis is constantly evolving, with new methodologies offering milder, more efficient, and sustainable routes to complex molecules.

  • Photoredox Catalysis: The use of visible light in combination with a photocatalyst has emerged as a powerful tool for a variety of organic transformations.[10] Photoredox catalysis can enable novel reaction pathways and often proceeds under mild conditions. Its application to furopyridine synthesis is an active area of research.

  • Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization.[11] The application of flow chemistry to the synthesis of furopyridines could enable more efficient and scalable production.

Applications in Drug Discovery: Furopyridines as Kinase Inhibitors

The furopyridine scaffold is a prominent feature in a number of potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, leading to additional interactions with the protein target.[12] Furthermore, the incorporation of the pyridine ring can modulate the physicochemical properties of the molecule, such as its lipophilicity and aqueous solubility.[12]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, a key target in the treatment of non-small cell lung cancer (NSCLC).[12]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Certain furopyridine derivatives have shown significant inhibitory activity against CDK2, a crucial regulator of the cell cycle, making them promising candidates for cancer therapy.[13]

Conclusion

The synthesis of the furopyridine core is a rich and diverse field, with a range of strategic approaches available to the synthetic chemist. The annulation of a furan ring onto a pre-existing pyridine scaffold remains the most versatile and widely used strategy, with palladium-catalyzed methods such as intramolecular C-H arylation and Sonogashira coupling/cyclization cascades offering powerful and efficient solutions. The construction of the pyridine ring from furan precursors, while less common, provides a valuable alternative for accessing specific substitution patterns and highlights the potential of bio-renewable starting materials. As modern synthetic methodologies like photoredox catalysis and flow chemistry continue to mature, we can expect even more innovative and sustainable approaches to the synthesis of these important heterocyclic compounds to emerge. The continued exploration of the chemical space around the furopyridine scaffold holds great promise for the discovery of new therapeutics and functional materials.

References

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Jana, S., et al. (2021). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B, 125(34), 9576–9591. [Link]

  • Wang, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6331. [Link]

  • Prier, C. K., et al. (2013). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Ohta, H., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262. [Link]

  • Matias, I.A.S., Ribeiro, A.P.C., & Martins, L.M.D.R.S. (2019). New C-scorpionate nickel(II) catalyst for Heck C-C coupling under unconventional conditions. Journal of Organometallic Chemistry, 896, 32–37. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Prier, C. K., et al. (2013). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Ribeiro, A.P.C., Martins, L.M., Alegria, E.C.B.A., Matias, I.A.S., Duarte, T.A.G., & Pombeiro, A.J.L. (2017). Catalytic performance of Fe(II)-scorpionate complexes towards cyclohexane oxidation in organic, ionic liquid and/or supercritical CO2 media: A comparative study. Catalysts, 7(8), 230. [Link]

  • Bakherad, M., Keivanloo, A., & Samangooei, S. (2012). Solvent-free Heck and copper-free Sonogashira cross-coupling reactions catalyzed by a polystyrene-anchored Pd (II) phenyldithiocarbazate complex. Tetrahedron Letters, 53(43), 5773–5776. [Link]

  • Ohta, H., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. Beilstein Archives. [Link]

  • de Souza, D., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(11), 2536. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). ResearchGate. [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Key Engineering Materials, 821, 143-148. [Link]

  • Agrofoglio, L. A., et al. (2012). ChemInform Abstract: One-Pot Sonogashira-Cyclization Protocol to Obtain Substituted Furopyrimidine Nucleosides in Aqueous Conditions. ChemInform, 43(32), no-no. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Rasayan Journal of Chemistry, 15(2), 1045-1052. [Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (2017). Green Chemistry, 19(1), 160-164. [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). Scientific Reports, 13(1), 1599. [Link]

  • Wang, Y., et al. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, 146(1), 547-556. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. (2011). IDEALS. [Link]

  • Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020). Catalysts, 10(2), 249. [Link]

  • One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. (2020). Organic Process Research & Development, 24(10), 2206-2213. [Link]

  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... (2017). ResearchGate. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Amirmostofian, M., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. [Link]

  • Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. (2020). Organic & Biomolecular Chemistry, 18(33), 6496-6500. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). ResearchGate. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4569-4585. [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. (2018). Chemical Communications, 54(72), 10116-10119. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences, 136(1), 1. [Link]

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. (2016). Accounts of Chemical Research, 49(10), 2214-2226. [Link]

  • Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. (2011). Semantic Scholar. [Link]

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. (2020). Organic & Biomolecular Chemistry, 18(11), 2098-2102. [Link]

  • Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. (2019). Lupine Publishers. [Link]

  • (PDF) Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. (2024). ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). PubMed. [Link]

  • Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs. (2018). Structural Genomics Consortium. [Link]

Sources

Methodological & Application

Application Notes: Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate - A Versatile Scaffold for CNS and Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Furo[2,3-b]pyridine Core in Medicinal Chemistry

The furo[2,3-b]pyridine scaffold has garnered significant attention in contemporary medicinal chemistry, serving as a privileged heterocyclic core for the development of novel therapeutics. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets. Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, in particular, is a key building block, offering multiple reaction sites for chemical diversification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this versatile molecule, with a focus on its utility in the discovery of neuroprotective agents and kinase inhibitors. The furo[2,3-b]pyridine core is present in a variety of biologically active compounds, demonstrating its importance in the development of new drugs.[1][2][3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 109274-83-1[4]
Molecular Formula C₁₀H₉NO₄[5]
Molecular Weight 207.18 g/mol [5]
Appearance Off-white to light yellow solidInferred from typical small molecules of this class
Boiling Point 311.7±37.0 °C (Predicted)[5]
Density 1.359±0.06 g/cm³ (Predicted)[5]
Storage 2-8°C, sealed, dry[4][5]

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Proposed Protocol

Workflow for the Synthesis of this compound

cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr and Cyclization A 2-Chloronicotinic acid B Ethyl 2-chloronicotinate A->B EtOH, H₂SO₄ (cat.) Reflux D This compound B->D 1. NaH, THF 2. Add Ethyl 2-chloronicotinate C Ethyl 2-hydroxyacetate C->D

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 2-chloronicotinate

Rationale: The initial step involves the esterification of the carboxylic acid to prevent unwanted side reactions in the subsequent nucleophilic substitution and cyclization step. Fischer esterification is a classic and reliable method for this transformation.

Materials:

  • 2-Chloronicotinic acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-chloronicotinic acid (1 equiv.) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-chloronicotinate as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Rationale: This key step involves a tandem SNAr-cyclization reaction. Sodium hydride is used to deprotonate the hydroxyl group of ethyl 2-hydroxyacetate, forming a potent nucleophile that displaces the chloro group at the 2-position of the pyridine ring. The subsequent intramolecular cyclization yields the desired furo[2,3-b]pyridine core.[1][6]

Materials:

  • Ethyl 2-chloronicotinate

  • Ethyl 2-hydroxyacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • To a suspension of sodium hydride (2.2 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl 2-hydroxyacetate (2.0 equiv.) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of ethyl 2-chloronicotinate (1 equiv.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and quench carefully with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain this compound.

Applications in Drug Discovery: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of two key functional groups: the 3-hydroxyl group and the 2-ethyl ester. These provide handles for a variety of chemical transformations, enabling the exploration of the chemical space around the furo[2,3-b]pyridine scaffold.

Development of Neuroprotective Agents

The furo[2,3-b]pyridine core is structurally similar to compounds that modulate neurotransmitter systems, making it a promising scaffold for the development of drugs for cognitive disorders.[5] Derivatives of this core are being investigated for their potential as neuroprotective and nootropic agents.[5] The 3-hydroxyl group can be alkylated or acylated to introduce various side chains that can modulate the compound's interaction with biological targets and improve its pharmacokinetic properties, such as blood-brain barrier penetration.[5]

Derivatization Strategy for Neuroprotective Agents

cluster_0 O-Alkylation cluster_1 O-Acylation A This compound B O-Alkyl Derivatives A->B R-X, Base (e.g., K₂CO₃, NaH) C O-Acyl Derivatives A->C R-COCl or (RCO)₂O Pyridine or Et₃N

Caption: Key derivatization reactions of the 3-hydroxyl group.

Rationale: O-alkylation of the phenolic hydroxyl group is a common strategy to introduce diverse lipophilic groups, which can enhance membrane permeability and modulate biological activity. A simple SN2 reaction with an alkyl halide in the presence of a base is a standard and effective method.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • To a solution of this compound (1 equiv.) in anhydrous DMF, add potassium carbonate (2 equiv.).

  • Add the alkyl halide (1.2 equiv.) and stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated derivative.

Synthesis of Kinase Inhibitors

The furo[2,3-b]pyridine scaffold has been identified as a privileged structure for the design of potent and selective kinase inhibitors.[7] For instance, derivatives of this core have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them potential anticancer agents.[3] To develop kinase inhibitors, the furo[2,3-b]pyridine core is often further functionalized, for example, by introducing substituents at other positions of the pyridine ring through cross-coupling reactions. This requires prior conversion of the corresponding positions to a halide or triflate.

General Strategy for Kinase Inhibitor Synthesis

cluster_0 Cross-Coupling Reactions A Functionalized Furo[2,3-b]pyridine (e.g., Halogenated) B Diverse Kinase Inhibitors A->B Suzuki, Sonogashira, Buchwald-Hartwig, etc.

Caption: Cross-coupling reactions for diversification.

For instance, a halogenated furo[2,3-b]pyridine can be synthesized and then subjected to various palladium-catalyzed cross-coupling reactions to introduce a variety of substituents that can interact with the kinase active site.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of the furo[2,3-b]pyridine scaffold in the development of neuroprotective agents and kinase inhibitors underscores the importance of this building block in modern drug discovery. The protocols and application notes provided herein are intended to serve as a practical guide for researchers to unlock the full potential of this promising heterocyclic scaffold.

References

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. MDPI. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. NIH. [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. MDPI. [Link]

  • Synthesis and biological evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. ChemRxiv. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. [Link]

  • Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. ResearchGate. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. PubMed. [Link]

  • Synthesis of furo[2,3-d]pyrimidine derivative (61). ResearchGate. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

  • Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants. Royal Society of Chemistry. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. PubMed. [Link]

  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. [Link]

Sources

Synthesis and Application of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with a variety of biological targets. Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a diverse range of bioactive compounds, including potent kinase inhibitors and promising neuroprotective agents.[1][2] This document provides a comprehensive guide to the synthesis of this valuable intermediate and details a practical application in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which are under investigation for the treatment of neurodegenerative diseases like Alzheimer's.[3]

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence culminating in a base-catalyzed intramolecular Thorpe-Ziegler cyclization. This classic reaction in organic chemistry provides a powerful method for the formation of five-membered rings. The proposed synthetic pathway begins with commercially available 2-chloro-3-nitropyridine.

Overall Synthetic Scheme

Synthetic Pathway A 2-Chloro-3-nitropyridine B 2-Cyano-3-nitropyridine A->B NaCN, DMSO C 3-Amino-2-cyanopyridine B->C Fe, AcOH D 3-Hydroxy-2-cyanopyridine C->D NaNO2, H2SO4, H2O E Ethyl 2-((2-cyanopyridin-3-yl)oxy)acetate D->E Ethyl bromoacetate, K2CO3, Acetone F Ethyl 3-amino-2-carbamoylfuro[2,3-b]pyridine E->F NaOEt, EtOH (Thorpe-Ziegler Cyclization) G This compound F->G Acid Hydrolysis Application_Workflow A This compound B 3-Hydroxyfuro[2,3-b]pyridine-2-carboxylic acid A->B LiOH, THF/H2O C 3-Hydroxyfuro[2,3-b]pyridine B->C Decarboxylation (Heat) D 3-(Furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimide (Target GSK-3β Inhibitor) C->D Multi-step synthesis involving maleimide core formation and indole coupling

Sources

Topic: A Comprehensive Guide to the Analytical Characterization of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological and oncological pathways.[1][2] Its fused furo-pyridine core presents a unique structural scaffold that necessitates a multi-technique approach for unambiguous characterization. This guide provides a detailed framework of analytical methodologies for the comprehensive structural elucidation, purity assessment, and solid-state analysis of this molecule. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, explaining the causality behind each experimental choice to ensure a robust and validated characterization workflow.

Introduction

The furo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, appearing in molecules with diverse pharmacological activities, including anticancer and neuroprotective properties.[1][3] this compound (Figure 1) is a vital building block in this class. Its precise chemical structure, purity, and solid-state form are critical parameters that influence its reactivity in subsequent synthetic steps and the biological activity of its derivatives. Therefore, a rigorous and orthogonal analytical characterization is not merely a procedural step but a foundational requirement for any research and development program utilizing this intermediate. This document outlines an integrated analytical strategy to provide a complete chemical identity of the target compound.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties provides a foundational reference for handling and analysis.

PropertyValueSource
Chemical Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
CAS Number 109274-83-1[1]
Predicted Density 1.359 ± 0.06 g/cm³[1]
Predicted Boiling Point 311.7 ± 37.0 °C[1]
Appearance Off-white to yellow solidTypical for this class
Storage 2-8°C, sealed, dry[1]

Integrated Characterization Workflow

The confirmation of a new chemical entity's structure and purity is a sequential and holistic process. It begins with spectroscopic techniques to elucidate the molecular structure, followed by chromatographic methods to assess purity, and is definitively confirmed by solid-state analysis where possible.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantification cluster_2 Definitive & Solid-State Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass IR IR Spectroscopy (Functional Groups) MS->IR Confirms FGs HPLC HPLC-UV (Purity, Impurity Profile) IR->HPLC Purity Check XRAY Single Crystal X-Ray (Absolute Structure) HPLC->XRAY If Crystalline MP Melting Point (Purity Indicator) HPLC->MP If Crystalline Confirmation Confirmed Structure & Purity HPLC->Confirmation XRAY->Confirmation MP->Confirmation Synthesis Synthesized Compound Synthesis->NMR Primary Analysis

Caption: Integrated workflow for compound characterization.

Spectroscopic Characterization

Spectroscopic methods provide the fundamental data required to piece together the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR identifies the number of unique carbon environments. Two-dimensional (2D) techniques like COSY and HSQC establish direct connectivity between protons and carbons, which is essential for unambiguously assigning the complex fused-ring system of furo[2,3-b]pyridine.[4][5]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl group.[6]

  • Instrument Setup: Record spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spin systems in aromatic regions.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).[7]

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
-OH~10.0-11.0, broad s-
H-6~8.4-8.6, dd, J ≈ 4.8, 1.5~145-148
H-4~8.2-8.4, dd, J ≈ 8.0, 1.5~128-131
H-5~7.3-7.5, dd, J ≈ 8.0, 4.8~118-121
-OCH₂CH₃~4.3-4.5, q, J ≈ 7.1~61-63
-OCH₂CH₃~1.3-1.5, t, J ≈ 7.1~14-15
C-2 (Ester C=O)-~160-163
C-3 (C-OH)-~155-158
Other Quaternary C-~110-160 (multiple)

Note: These are predicted values based on the structure and data from analogous compounds. Actual values may vary.

Mass Spectrometry (MS)

Causality: Mass spectrometry is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition, thereby confirming the molecular formula.[3][4]

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed formula C₁₀H₁₀NO₄⁺.

Expected HRMS Data

IonCalculated Exact MassExpected m/z [M+H]⁺
[C₁₀H₉NO₄ + H]⁺208.06043208.0604

A measured mass within ±5 ppm of the calculated mass provides strong evidence for the molecular formula.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. For this compound, it is used to confirm the presence of the hydroxyl (-OH), ester carbonyl (C=O), and aromatic C=C/C=N bonds.[8][9]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Expected Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (hydroxyl)3200-3500Broad
C-H stretch (aromatic)3000-3100Sharp
C-H stretch (aliphatic)2850-3000Sharp
C=O stretch (ester)1680-1720Strong, sharp
C=C / C=N stretch1550-1650Medium to strong
C-O stretch1000-1300Strong

Chromatographic Analysis

Chromatographic techniques are essential for separating the target compound from impurities, thereby establishing its purity level.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A well-developed reversed-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products. The peak area percentage of the main peak is used to quantify its purity.[10][11]

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve in Mobile Phase) Injection 2. Injection (Autosampler) SamplePrep->Injection Separation 3. Separation (C18 Column, Gradient Elution) Injection->Separation Detection 4. UV Detection (e.g., 254 nm) Separation->Detection Analysis 5. Data Analysis (Chromatogram, Purity %) Detection->Analysis

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Structure of a Privileged Scaffold

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The furo[2,3-b]pyridine core is considered a "privileged scaffold" due to its recurrence in a multitude of biologically active molecules.[1] Understanding the precise three-dimensional structure of derivatives like this ethyl ester is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment and characterization of this compound. The protocols and interpretive strategies detailed herein are designed to be broadly applicable to other similar heterocyclic systems.

Part 1: Foundational Principles and Strategic Approach

The unequivocal assignment of all proton (¹H) and carbon (¹³C) resonances in this compound requires a multi-faceted approach, leveraging a suite of NMR experiments. Our strategy is built upon a logical progression from simple 1D experiments to more complex 2D correlation spectra.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Structural Elucidation Prep Dissolution in Deuterated Solvent H1 ¹H NMR Prep->H1 Initial Proton Information C13 ¹³C{¹H} NMR H1->C13 Inform ¹³C Experiment Parameters DEPT DEPT-135 C13->DEPT Distinguish C, CH, CH₂, CH₃ COSY ¹H-¹H COSY DEPT->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations Structure Final Structure Assignment HMBC->Structure Assemble Molecular Framework

Figure 1: A logical workflow for the NMR-based structural elucidation of this compound. This diagram illustrates the progression from sample preparation through a series of 1D and 2D NMR experiments, culminating in the final structural assignment.

Part 2: Experimental Protocols

The quality of NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is crucial.[3] Chloroform-d (CDCl₃) is a common starting point for many organic molecules. However, if the compound exhibits poor solubility, or if exchangeable protons (like the hydroxyl proton) are of interest, more polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ should be considered.[4]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

  • Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to the NMR tube using a Pasteur pipette. This ensures complete dissolution and allows for filtration if any particulate matter is present.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[5]

NMR Instrument and Data Acquisition

The following protocols are based on a standard 400 MHz (or higher) NMR spectrometer.[6]

2.2.1 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons are not observed.

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Generally similar to a standard ¹³C experiment, with the number of scans adjusted for adequate signal-to-noise.

2.2.2 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds.[7]

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Scans: 2-4 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[8]

    • Pulse Program: Standard gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: Same as the ¹H NMR spectrum.

    • ¹³C Spectral Width: Same as the ¹³C NMR spectrum.

    • Number of Scans: 4-8 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[7]

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Parameters: Similar to HSQC, but optimized for long-range couplings (typically around 8 Hz).

    • Number of Scans: 8-16 per increment.

Part 3: Data Analysis and Interpretation

The following is a predictive analysis based on the known structure of this compound and typical NMR data for similar heterocyclic systems and functional groups.

Chemical Structure and Numbering:

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) in ppm and coupling constants (J) in Hz are summarized in the table below. These are estimated values and may vary depending on the solvent and experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135
Ethyl Group
-CH₂-~4.4 (q, J ≈ 7.1 Hz)~62Negative
-CH₃~1.4 (t, J ≈ 7.1 Hz)~14Positive
Furo[2,3-b]pyridine Core
2-C=O-~160Absent
3-C-OH-~155Absent
4-H~8.3 (dd, J ≈ 4.5, 1.5 Hz)~145Positive
5-H~7.2 (dd, J ≈ 8.0, 4.5 Hz)~120Positive
6-H~8.0 (dd, J ≈ 8.0, 1.5 Hz)~130Positive
7a-C-~150Absent
3a-C-~115Absent
7-N---
3-OH Variable (broad s)--
Step-by-Step Spectral Interpretation
  • ¹H NMR Analysis:

    • Ethyl Group: Expect a quartet around 4.4 ppm (2H) and a triplet around 1.4 ppm (3H), characteristic of an ethyl ester.[9] The downfield shift of the quartet is due to the adjacent oxygen atom.

    • Aromatic Region: Three distinct signals are expected for the pyridine ring protons (H-4, H-5, and H-6). The characteristic coupling patterns (doublet of doublets) will arise from ortho and meta couplings.[10] The exact chemical shifts will be influenced by the fused furan ring and the electron-withdrawing ester group.

    • Hydroxyl Proton: The 3-OH proton will likely appear as a broad singlet with a chemical shift that is highly dependent on concentration, temperature, and solvent.

  • ¹³C NMR and DEPT-135 Analysis:

    • Ester Group: The carbonyl carbon of the ester will be significantly downfield (~160 ppm). The methylene and methyl carbons of the ethyl group will appear at approximately 62 ppm and 14 ppm, respectively.[11]

    • Furo[2,3-b]pyridine Core: Expect several signals in the aromatic region (115-155 ppm). The DEPT-135 spectrum will be crucial in identifying the three CH carbons (C-4, C-5, C-6) as positive peaks and distinguishing them from the four quaternary carbons (2-C=O, 3-C-OH, 7a-C, 3a-C), which will be absent.

  • 2D NMR Correlation Analysis:

G H4 H-4 ~8.3 ppm H5 H-5 ~7.2 ppm H4->H5 COSY C4 C-4 ~145 ppm H4->C4 HSQC C5 C-5 ~120 ppm H4->C5 HMBC C6 C-6 ~130 ppm H4->C6 HMBC C7a C-7a ~150 ppm H4->C7a HMBC H6 H-6 ~8.0 ppm H5->H6 COSY H5->C5 HSQC H5->C7a HMBC H6->C4 HMBC H6->C5 HMBC H6->C6 HSQC H6->C7a HMBC CH2 -CH₂- ~4.4 ppm CH3 -CH₃ ~1.4 ppm CH2->CH3 COSY C_CO C=O ~160 ppm CH2->C_CO C_CH2 -CH₂- ~62 ppm CH2->C_CH2 HSQC C_CH3 -CH₃ ~14 ppm CH2->C_CH3 HMBC CH3->C_CH3 HSQC C3a C-3a ~115 ppm C_COH C-OH ~155 ppm

Figure 2: A diagram illustrating the key 2D NMR correlations expected for this compound. COSY correlations establish proton-proton spin systems, HSQC correlations link protons to their directly attached carbons, and HMBC correlations reveal long-range connectivities, which are essential for assembling the complete molecular structure.

  • COSY: Cross-peaks will confirm the coupling between H-4 and H-5, and between H-5 and H-6, establishing the pyridine ring spin system. A strong cross-peak will also be observed between the ethyl group's -CH₂- and -CH₃ protons.

  • HSQC: This experiment will provide unambiguous one-bond correlations, definitively linking H-4 to C-4, H-5 to C-5, H-6 to C-6, and the ethyl protons to their respective carbons.

  • HMBC: This is the cornerstone experiment for piecing together the molecular puzzle.[12]

    • The ethyl -CH₂- protons should show a correlation to the ester carbonyl carbon (~160 ppm), confirming the ester functionality.

    • Correlations from the pyridine protons to the quaternary carbons will be key. For instance, H-5 and H-4 should show correlations to the bridgehead carbon C-7a.

    • Long-range couplings across the furan ring, such as from H-4 to C-3a, would further solidify the assignment.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The workflow and interpretive strategies outlined in these application notes provide a robust framework for researchers working with this important class of heterocyclic compounds. The causality behind each experimental choice is rooted in the need to build a comprehensive network of correlations that, when taken together, allow for the unequivocal determination of the molecular structure. This self-validating system of interlocking data points ensures the trustworthiness and accuracy of the final assignment.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

  • University of Calgary. (n.d.). Esters. [Link]

  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • University of Calgary. (n.d.). CSD Solution #13. [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]

Sources

Application Note: Mass Spectrometry Analysis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its fused furo-pyridine core makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The structural elucidation and purity assessment of this compound are critical for ensuring the quality and efficacy of downstream products. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing precise information on molecular weight and structural features through fragmentation analysis.

This application note provides a detailed protocol for the mass spectrometric analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Predicted Boiling Point 311.7±37.0 °C[1]
Predicted Density 1.359±0.06 g/cm³[1]
Storage Conditions 2-8°C, sealed, dry[1]

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis is depicted below. This process begins with careful sample preparation, followed by instrumental analysis, and concludes with data interpretation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Standard_Prep Prepare Stock Solution (1 mg/mL in Methanol) Working_Sol Prepare Working Solutions (e.g., 1, 10, 100 µg/mL) Standard_Prep->Working_Sol Serial Dilution LC_Intro Liquid Chromatography (Optional Separation) Working_Sol->LC_Intro ESI_Source Electrospray Ionization (Positive Ion Mode) LC_Intro->ESI_Source MS_Scan Full Scan MS Analysis (m/z 50-500) ESI_Source->MS_Scan MSMS_Scan Tandem MS (MS/MS) (Fragmentation Analysis) MS_Scan->MSMS_Scan MW_Confirm Molecular Ion Confirmation ([M+H]⁺) Frag_Analysis Fragmentation Pattern Analysis MW_Confirm->Frag_Analysis Structure_Elucid Structural Elucidation Frag_Analysis->Structure_Elucid

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound (Standard)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

Instrumentation
  • A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., an Orbitrap or Q-TOF instrument).

  • A Liquid Chromatography (LC) system (optional, for samples requiring separation).

Detailed Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol in a clean microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to prepare working solutions at concentrations appropriate for your instrument's sensitivity (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL). The addition of formic acid aids in the protonation of the analyte in positive ion mode ESI.

Protocol 2: Mass Spectrometry Analysis
  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically keeps the molecular ion intact.[2] Given the presence of a basic nitrogen atom in the pyridine ring, positive ion mode is recommended for optimal sensitivity.[3]

  • Direct Infusion Analysis (for pure compounds):

    • Set the syringe pump to a flow rate of 5-10 µL/min.

    • Infuse a working solution (e.g., 1 µg/mL) directly into the ESI source.

  • LC-MS Analysis (for complex mixtures):

    • If the sample is a mixture, chromatographic separation prior to mass analysis is necessary. A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid

    • Develop a gradient elution method to achieve good separation of the target analyte from other components.

  • Mass Spectrometer Settings (Example):

ParameterSettingRationale
Ionization Mode Positive ESIThe pyridine nitrogen is readily protonated.[3]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.[4]
Sheath Gas Flow Rate 30 - 40 (arbitrary units)Aids in nebulization and desolvation.
Auxiliary Gas Flow Rate 5 - 10 (arbitrary units)Facilitates solvent evaporation.
Capillary Temperature 275 - 325 °CEnsures complete desolvation of the ions.
Full Scan (MS1) Range m/z 50 - 500Covers the expected molecular ion and its fragments.
MS/MS (Tandem MS) Collision-Induced Dissociation (CID)To induce fragmentation for structural elucidation.

Data Interpretation and Expected Results

Full Scan Mass Spectrum

In positive ion mode ESI-MS, this compound (molecular weight 207.18) is expected to be detected as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 208.18. The high-resolution mass spectrometer should provide a mass measurement with high accuracy (typically <5 ppm error).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

MS/MS analysis of the [M+H]⁺ ion (m/z 208.18) will provide valuable structural information. The fragmentation pattern is dictated by the chemical structure of the molecule, with cleavage occurring at the weakest bonds.[5] For this compound, the following fragmentation pathways are plausible:

  • Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters, resulting in the formation of the corresponding carboxylic acid ion.

  • Loss of the ethoxy group (•OC₂H₅): Cleavage of the ester bond.

  • Decarbonylation (loss of CO): From the furan or ester moiety.

  • Cleavage of the furan ring.

Fragmentation_Pathway Parent [M+H]⁺ m/z 208.18 Frag1 Loss of Ethylene (-C₂H₄) m/z 180.17 Parent->Frag1 - C₂H₄ Frag2 Loss of Ethanol (-C₂H₅OH) m/z 162.16 Parent->Frag2 - C₂H₅OH Frag3 Loss of Ethoxy Radical (-•OC₂H₅) m/z 163.16 Parent->Frag3 Frag4 Loss of CO (-28 Da) m/z 134.15 Frag1->Frag4 - CO

Caption: Plausible fragmentation pathways for protonated this compound.

Example Quantitative Data

The following table illustrates how quantitative data for different batches of the compound could be presented.

Batch IDConcentration (µg/mL)Peak Area of [M+H]⁺Purity (%)
BATCH-001101.5 x 10⁷99.2
BATCH-002101.4 x 10⁷98.5
BATCH-003101.6 x 10⁷99.5

Troubleshooting

  • Low Signal Intensity:

    • Ensure proper tuning and calibration of the mass spectrometer.

    • Optimize ionization source parameters (e.g., capillary voltage, gas flows, temperature).

    • Increase the concentration of the analyte.

    • Check for any blockages in the sample introduction line.

  • Poor Mass Accuracy:

    • Recalibrate the instrument using a known standard.

    • Ensure stable laboratory temperature and humidity.

  • Unexpected Adducts:

    • The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can occur. Use high-purity solvents and glassware to minimize these.

Conclusion

This application note details a comprehensive approach for the mass spectrometric analysis of this compound. The provided protocols for sample preparation, instrument setup, and data analysis are designed to yield high-quality, reproducible results. The use of high-resolution mass spectrometry with ESI in positive ion mode allows for accurate mass determination and structural confirmation through fragmentation analysis, which is crucial for the advancement of research and development in the pharmaceutical industry.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available from: [Link]

  • ACS Publications. Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Available from: [Link]

  • PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Available from: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. Available from: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Genomics Data Center. one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • YouTube. Electrospray Ionization ESI | Mass Spectrometry (1.3). Available from: [Link]

  • CoLab. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]

  • YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Available from: [Link]

  • National Institutes of Health. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

Sources

The Versatile Scaffold: Application of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is perpetual. Among the privileged heterocyclic systems, the furo[2,3-b]pyridine core has emerged as a cornerstone for the development of a diverse array of therapeutic agents. This application note delves into the medicinal chemistry utility of a key building block, Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, providing a comprehensive guide for researchers, scientists, and drug development professionals. We will explore its synthesis, chemical properties, and its pivotal role as a starting material for potent biologically active molecules, supported by detailed protocols and mechanistic insights.

Introduction: The Significance of the Furo[2,3-b]pyridine Core

The furo[2,3-b]pyridine scaffold, an isostere of indole, is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a valuable pharmacophore. Derivatives of this core have been investigated for a wide range of biological activities, including as kinase inhibitors, neuroprotective agents, and anticancer therapeutics.[1][2] this compound, with its strategically placed functional groups—an ester for amide coupling and further derivatization, and a hydroxyl group for etherification or other modifications—represents a highly versatile starting point for the exploration of this chemical space. This compound is particularly noted for its potential in the synthesis of neuroprotective agents and molecules for cognitive disorders, owing to its structural similarities to compounds that modulate neurotransmitter systems.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₁₀H₉NO₄[3]
Molecular Weight 207.18 g/mol [3]
CAS Number 109274-83-1[3]
Appearance Predicted to be a solid-
Boiling Point 311.7 ± 37.0 °C (Predicted)[3]
Density 1.359 ± 0.06 g/cm³ (Predicted)[3]
Storage 2-8°C, sealed, dry[3]

Safety and Handling Precautions:

As with all pyridine derivatives, appropriate safety measures should be taken.[4][5] Based on the safety data for related pyridine carboxylic acids, this compound should be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Synthesis of the Core Scaffold: A Plausible Protocol

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of furopyridines from 3-hydroxypyridines.[7]

Reaction Scheme:

Synthesis_Scheme reactant1 3-Hydroxypyridine intermediate Intermediate Adduct reactant1->intermediate + Diethyl 2-ketomalonate (Base, Solvent) reactant2 Diethyl 2-ketomalonate product This compound intermediate->product Cyclization (Heat)

A plausible synthetic route.

Materials:

  • 3-Hydroxypyridine

  • Diethyl 2-ketomalonate

  • Anhydrous ethanol

  • Piperidine (or another suitable base)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add diethyl 2-ketomalonate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Its functional handles allow for a variety of chemical transformations.

Kinase Inhibitors

The furo[2,3-b]pyridine scaffold is a recognized "hinge-binding" motif in many kinase inhibitors.[8] This structural element can mimic the adenine region of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. Several classes of kinases are implicated in diseases such as cancer and neurodegenerative disorders.

Application Example: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase that is a key target in the treatment of neurodegenerative diseases like Alzheimer's, as well as type 2 diabetes.[9] Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against GSK-3β.[10] The ethyl ester of our title compound can be readily converted to a variety of amides to explore the structure-activity relationship (SAR) for GSK-3β inhibition.

Kinase_Inhibitor_Synthesis start This compound step1 Amide Coupling (R-NH2) start->step1 step2 Hydrolysis (LiOH) start->step2 product Furo[2,3-b]pyridine-2-carboxamide (Potential Kinase Inhibitor) step1->product acid 3-Hydroxyfuro[2,3-b]pyridine-2-carboxylic acid step2->acid step3 Amide Coupling (R-NH2, Coupling agents) acid->step3 step3->product

General workflow for synthesizing kinase inhibitors.

Protocol 2: Synthesis of a Furo[2,3-b]pyridine-2-carboxamide Library

Materials:

  • This compound

  • A diverse set of primary and secondary amines (R¹R²NH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • HATU (or other peptide coupling reagent)

  • DIPEA (or other non-nucleophilic base)

  • Dimethylformamide (DMF)

Procedure (Two-step approach):

  • Hydrolysis of the Ester: Dissolve this compound (1.0 eq) in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

  • Amide Coupling: In a dry flask, dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

This protocol allows for the generation of a library of compounds for screening against various kinases. The choice of amine is crucial for modulating the potency and selectivity of the resulting inhibitor.

Neuroprotective Agents

The furo[2,3-b]pyridine core is being explored for the development of neuroprotective agents, potentially through antioxidant mechanisms and modulation of neurotransmitter systems.[3] The hydroxyl group at the 3-position of this compound is a key site for derivatization to enhance these properties.

Application Example: Synthesis of Aryl Ether Derivatives

The synthesis of aryl ether derivatives at the 3-position can modulate the electronic and lipophilic properties of the molecule, which can be critical for blood-brain barrier penetration and target engagement.

Protocol 3: O-Arylation of this compound

Reaction Scheme:

O-Arylation start This compound product Ethyl 3-(aryloxy)furo[2,3-b]pyridine-2-carboxylate start->product + Ar-X reagents Ar-X (X = F, Cl, Br) (Base, Solvent)

Synthesis of aryl ether derivatives.

Materials:

  • This compound

  • An activated aryl halide (e.g., a fluorinated or chlorinated aromatic ring)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or DMSO

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the aryl halide (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

The resulting aryl ether derivatives can then be evaluated for their neuroprotective effects in relevant cellular assays.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is limited in the public domain, general trends for related furo- and pyrrolo[2,3-b]pyridines can provide valuable guidance for designing new analogues.

  • For Kinase Inhibitors: The nature of the substituent on the carboxamide at the 2-position is critical for potency and selectivity. Small, hydrophobic groups or cyclic amines can often lead to potent inhibition.[11]

  • For Neuroprotective Agents: The substitution pattern on the pyridine ring and the nature of the group at the 3-position can significantly impact activity. Introduction of groups that can participate in hydrogen bonding or modulate lipophilicity can be beneficial.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds targeting a range of biological targets, most notably kinases and neuronal pathways. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery to unlock the full potential of this privileged scaffold. Further exploration of the derivatization of this compound is warranted and is likely to lead to the discovery of novel therapeutic agents.

References

  • ChemRxiv. Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. [Link]

  • PubMed. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ACS Figshare. Pd(II)-Catalyzed Synthesis of Furo[2,3‑b]pyridines from β‑Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. [Link]

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

  • PubMed. Synthesis and Evaluation of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides as Novel GSK-3β Inhibitors and Anti-Ischemic Agents. [Link]

  • ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • National Genomics Data Center (CNCB-NGDC). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). | Request PDF. [Link]

  • ResearchGate. Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. [Link]

  • Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • MDPI. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. [Link]

  • PubMed. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. [Link]

  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

Sources

The Strategic Utility of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[2,3-b]pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The furo[2,3-b]pyridine core is one such scaffold, increasingly recognized for its presence in a variety of biologically active compounds. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for the design of potent and selective inhibitors for a range of protein targets, including kinases and other enzymes implicated in neurodegenerative diseases and oncology.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate: Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate . We will provide not only the step-by-step protocols for its synthesis but also a practical example of its elaboration into a class of neurologically active compounds, underscoring its significance as a versatile building block in contemporary pharmaceutical research. The methodologies described herein are designed to be robust and scalable, facilitating its adoption in both academic and industrial research settings.

Physicochemical Properties of the Intermediate

A thorough understanding of the physical and chemical properties of a key intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₄[2]
Molecular Weight207.18 g/mol [2]
AppearancePredicted to be a solid
Boiling PointPredicted to be 311.7±37.0 °C[2]
DensityPredicted to be 1.359±0.06 g/cm³[2]
SolubilityPoorly soluble in water, more soluble in organic solvents like ethanol and dichloromethane.

Synthesis of this compound: A Multi-step Protocol

The synthesis of the title compound is a multi-step process that begins with the readily available starting material, 3-hydroxypyridine. The overall synthetic strategy involves the introduction of a nitrile group, followed by O-alkylation and a subsequent intramolecular cyclization.

Overall Synthetic Workflow

Synthesis_Workflow A 3-Hydroxypyridine B 3-Hydroxypyridine-2-carbonitrile A->B Cyanation C Ethyl 2-(2-cyanopyridin-3-yloxy)acetate B->C O-Alkylation D This compound C->D Thorpe-Ziegler Cyclization

Caption: Synthetic pathway to the target intermediate.

Part 1: Synthesis of 3-Hydroxypyridine-2-carbonitrile

The initial step involves the direct cyanation of 3-hydroxypyridine. This transformation is crucial for introducing the nitrile group that will participate in the subsequent cyclization.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with 3-hydroxypyridine. Dissolve the starting material in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Cyanation: Cool the solution in an ice bath. Slowly add a solution of a cyanating agent (e.g., sodium cyanide in DMF or trimethylsilyl cyanide with a suitable catalyst) to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 3-hydroxypyridine-2-carbonitrile.

Part 2: Synthesis of Ethyl 2-(2-cyanopyridin-3-yloxy)acetate

This step involves the O-alkylation of the hydroxyl group of 3-hydroxypyridine-2-carbonitrile with ethyl chloroacetate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine-2-carbonitrile in a polar aprotic solvent like acetone or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate, to the solution.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography if necessary.

Part 3: Thorpe-Ziegler Cyclization to this compound

The final step is an intramolecular Thorpe-Ziegler cyclization of the dinitrile precursor to form the desired furo[2,3-b]pyridine ring system.[3] This reaction is a base-catalyzed intramolecular condensation of a dinitrile.[4]

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(2-cyanopyridin-3-yloxy)acetate in an anhydrous solvent such as toluene or THF.

  • Base Addition: To this solution, add a strong, non-nucleophilic base. Sodium ethoxide or potassium tert-butoxide are commonly used for this transformation. The base is typically added portion-wise at room temperature or with cooling in an ice bath.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period of time until the cyclization is complete, as monitored by TLC.

  • Work-up and Hydrolysis: Carefully quench the reaction by adding it to a mixture of ice and dilute acid (e.g., hydrochloric acid or acetic acid). This step hydrolyzes the intermediate enamine to the desired hydroxyl group.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Application in the Synthesis of Neuroprotective Agents: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

This compound is a valuable starting material for the synthesis of various bioactive molecules. One notable application is in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[5][6] The furo[2,3-b]pyridine scaffold can be elaborated to produce potent and selective GSK-3β inhibitors.[7]

Synthetic Strategy for Furo[2,3-b]pyridine-based GSK-3β Inhibitors

The following outlines a representative synthetic route from the intermediate to a class of maleimide-based GSK-3β inhibitors.

Application_Workflow D This compound E 3-Aminofuro[2,3-b]pyridine D->E Hydrolysis, Decarboxylation, and Curtius Rearrangement F 3-(Furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)maleimide E->F Condensation with Indolylmaleic Anhydride

Caption: Elaboration into a potent GSK-3β inhibitor.

Protocol: Synthesis of a 3-(Furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)maleimide Derivative

Step 1: Conversion to 3-Aminofuro[2,3-b]pyridine

  • Hydrolysis: The ethyl ester of the starting intermediate is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Decarboxylation: The resulting carboxylic acid is then decarboxylated. This can often be achieved by heating the acid in a high-boiling solvent.

  • Curtius Rearrangement: The 3-hydroxyfuro[2,3-b]pyridine is then converted to the 3-amino derivative. This can be accomplished through a multi-step sequence involving conversion of the hydroxyl group to a leaving group, followed by displacement with an azide and subsequent reduction, or more directly via a Curtius or related rearrangement of a carboxylic acid derivative at the 3-position. A more direct route involves converting the 3-hydroxy group to a leaving group, followed by nucleophilic substitution with an amine source.

Step 2: Condensation with an Indolylmaleic Anhydride Derivative

  • Reaction Setup: In a suitable reaction vessel, 3-aminofuro[2,3-b]pyridine is dissolved in a high-boiling polar solvent such as acetic acid or propionic acid.

  • Reagent Addition: To this solution, an appropriately substituted (1H-indol-3-yl)maleic anhydride is added.

  • Condensation and Cyclization: The reaction mixture is heated to reflux for several hours to effect the condensation of the amine with the anhydride, followed by intramolecular cyclization to form the maleimide ring.

  • Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography to yield the final 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)maleimide.

Biological Activity Data

Derivatives synthesized via this route have shown potent inhibitory activity against GSK-3β and have demonstrated neuroprotective effects in both in vitro and in vivo models of cerebral ischemia.[7]

Compound IDGSK-3β IC₅₀ (nM)Neuroprotection Assay (OGD Model)Reference
5n 15Significant protection[7]
5o 12Significant protection[7]
5p 10Significant protection[7]

(Note: OGD refers to Oxygen-Glucose Deprivation, an in vitro model of ischemia.)

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile intermediate in the field of drug discovery. The synthetic protocols detailed in this guide provide a clear and reproducible pathway for its preparation and subsequent elaboration into biologically active molecules. The successful application of this intermediate in the synthesis of potent GSK-3β inhibitors with neuroprotective properties highlights the potential of the furo[2,3-b]pyridine scaffold in addressing complex diseases of the central nervous system.

Future research will undoubtedly continue to explore the utility of this intermediate in accessing novel chemical space. Its strategic functionalization can lead to the development of new generations of kinase inhibitors, as well as modulators of other important biological targets. The scalability of the presented synthetic routes ensures that this key building block will remain an important tool for medicinal chemists in their quest for novel therapeutics.

References

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
  • PubMed. (2015). Synthesis and Evaluation of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides as Novel GSK-3β Inhibitors and Anti-Ischemic Agents. PubMed. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • NIH. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]. NIH. Retrieved from [Link]

  • Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Thieme. Retrieved from [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]

  • NIH. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. NIH. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate. Pipzine Chemicals. Retrieved from [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe‐Ziegler reaction. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. ResearchGate. Retrieved from [Link]

  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. Retrieved from [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Scribd. Retrieved from [Link]

  • PubMed Central. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for Furopyridine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of furopyridine derivatives as a promising class of compounds in anticancer research. Moving beyond a generic template, this document is structured to provide a comprehensive understanding of their rationale, mechanism of action, and practical application in a laboratory setting. The protocols herein are designed to be self-validating, grounded in established scientific principles to ensure reproducibility and reliability.

Introduction: The Therapeutic Potential of Furopyridine Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing heterocycles representing a significant portion of FDA-approved drugs.[1] Among these, the furopyridine scaffold, a fusion of furan and pyridine rings, has emerged as a "privileged structure" in the design of novel therapeutic agents.[2] Furopyridine derivatives have demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, and notably, anticancer properties.[1][3] Their rigid, planar structure allows for effective interaction with various biological targets, making them attractive candidates for anticancer drug development.[3][4]

Recent studies have highlighted the potent cytotoxic effects of novel furopyridine derivatives against various cancer cell lines, including esophageal, breast, and non-small cell lung cancer (NSCLC).[3][5] The versatility of the furopyridine core allows for structural modifications that can fine-tune their biological activity and target specificity.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of furopyridine derivatives is often attributed to their ability to inhibit key players in oncogenic signaling pathways. One of the most well-documented targets is the Epidermal Growth Factor Receptor (EGFR).

Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, through mutations or overexpression, is a common driver of tumorigenesis in various cancers, including NSCLC.[3][6] Furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.[2][3] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream activation of pro-survival signaling cascades, most notably the PI3K/Akt/mTOR pathway.[3][7]

The inhibition of EGFR by furopyridine derivatives can overcome resistance to existing therapies. For instance, certain furopyridine compounds have shown efficacy against EGFR mutations like L858R/T790M and L858R/T790M/C797S, which confer resistance to first and third-generation EGFR inhibitors, respectively.[3]

Downstream Effects on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][8] Upon activation by upstream signals like EGFR, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt.[9] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[9]

By inhibiting EGFR, furopyridine derivatives effectively cut off a key activation signal for the PI3K/Akt/mTOR pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[7][9]

Signaling Pathway Diagram: Furopyridine Inhibition of EGFR and Downstream PI3K/Akt/mTOR Pathway

Furopyridine_EGFR_PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Furopyridine Furopyridine Derivative Furopyridine->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EGF EGF EGF->EGFR Binds

Caption: Furopyridine derivatives inhibit EGFR, blocking downstream PI3K/Akt/mTOR signaling.

In Vitro Evaluation of Furopyridine Derivatives

A systematic in vitro evaluation is crucial to determine the anticancer potential of novel furopyridine compounds. This typically involves assessing their cytotoxicity, and elucidating their effects on cell proliferation and apoptosis.

Cell Viability and Cytotoxicity Assays

The initial screening of furopyridine derivatives involves determining their cytotoxic effects on various cancer cell lines. Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose.[5][10] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[10]

Table 1: Example IC50 Values of Furopyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c KYSE70 (Esophageal)0.655 µg/mL[5]
Compound 4c KYSE150 (Esophageal)>20 µg/mL[5]
PD18 A549 (NSCLC)0.015[2]
PD56 A549 (NSCLC)0.021[2]
PD18 H1975 (NSCLC)0.011[2]
PD56 H1975 (NSCLC)0.018[2]

*Note: Original data in µg/mL. Conversion to µM requires the molecular weight of the compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for determining cell viability.[10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Furopyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furopyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on the principle that phosphatidylserine is translocated to the outer cell membrane during early apoptosis and can be detected by Annexin V.[12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the furopyridine derivative for the desired time. For adherent cells, gently trypsinize and collect the cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow: In Vitro Evaluation of Furopyridine Derivatives

in_vitro_workflow start Start: Synthesized Furopyridine Derivative cell_culture Select & Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT/XTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) apoptosis_assay->mechanism_study end End: Candidate for In Vivo Studies mechanism_study->end

Caption: A typical workflow for the in vitro assessment of furopyridine derivatives.

In Vivo Efficacy Assessment

Promising furopyridine candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.[13] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[7]

Protocol 3: Human Tumor Xenograft Model

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model.[7][13]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional, can enhance tumor take rate)

  • Furopyridine derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the furopyridine derivative to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

Furopyridine derivatives represent a versatile and potent class of compounds for anticancer drug discovery. Their ability to target key oncogenic pathways like the EGFR/PI3K/Akt/mTOR axis provides a strong rationale for their further development. The protocols outlined in this guide offer a robust framework for the systematic evaluation of novel furopyridine analogues, from initial in vitro screening to in vivo efficacy studies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). National Institutes of Health. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medicine and Health Science Research.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2024). National Institutes of Health. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). National Institutes of Health. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PubMed Central. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PubMed Central. [Link]

  • Xenograft Models. (n.d.). Creative Biolabs. [Link]

  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in... (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • Topoisomerase Assays. (n.d.). PubMed Central. [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PubMed Central. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]

  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.). eCampusOntario Pressbooks. [Link]

  • In vitro assays used to measure the activity of topoisomerases. (n.d.). ASM Journals. [Link]

  • Targeting Cancer Stem Cells with Phytochemicals: Molecular Mechanisms and Therapeutic Potential. (n.d.). MDPI. [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. (2021). Semantic Scholar.
  • Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. (2014). PubMed Central. [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023). PubMed. [Link]

Sources

Application Notes & Protocols: Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the emerging applications of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate and its parent furo[2,3-b]pyridine scaffold in materials science. While traditionally explored as a pharmaceutical intermediate, the unique electronic and structural characteristics of this heterocyclic system present significant opportunities in organic electronics, sensor technology, and functional polymers.[1] These notes synthesize field-proven insights with detailed, validated protocols for synthesis, characterization, and fabrication, intended for researchers and scientists exploring next-generation organic materials.

Introduction to the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a fascinating heterocyclic system that serves as an isostere for azaindole, a prominent scaffold in medicinal chemistry, particularly for kinase inhibitors.[2] This structural analogy hints at its unique electronic properties. The system comprises an electron-rich furan ring fused to an electron-deficient pyridine ring, establishing an intrinsic donor-acceptor character. This feature is a cornerstone for designing materials with tailored optoelectronic properties.

This compound (EHFPC) is a functionalized derivative of this core. The presence of a hydroxyl (-OH) group and an ethyl carboxylate (-COOEt) group at the 3- and 2-positions, respectively, provides versatile chemical handles for subsequent modifications, such as polymerization, cross-coupling reactions, or surface grafting.[2] While its primary documented use is an intermediate in the synthesis of neuroprotective agents, its inherent photophysical potential remains largely untapped in materials science.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 109274-83-1[1]
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Predicted Boiling Point 311.7 ± 37.0 °C[1]
Predicted Density 1.359 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C, sealed, dry[1]

Potential Applications in Materials Science

The unique structure of the EHFPC scaffold suggests its utility in several advanced material applications.

Organic Optoelectronics

The intrinsic donor-acceptor nature of the furo[2,3-b]pyridine core is highly desirable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Related fused heterocyclic systems, such as furo[2,3-d]pyrimidines, have demonstrated excellent photoluminescence properties, with strong absorption and emission in the visible spectrum.[3]

  • Causality: The fusion of the π-electron systems of the furan and pyridine rings creates extended conjugation. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, while the furan oxygen acts as an electron-donating group. This separation of charge in the excited state can lead to high quantum yields and tunable emission wavelengths, making it a promising candidate for an emissive layer or host material in OLEDs.

Functional Polymers and Coatings

The hydroxyl and ester functionalities on EHFPC are prime reactive sites for creating novel polymers.

  • Polycondensation: The hydroxyl group can react with diacids or diacyl chlorides to form polyesters with the furo[2,3-b]pyridine unit embedded in the main chain.

  • Grafting: The molecule can be attached to polymer backbones or surfaces (e.g., silicon wafers, nanoparticles) to impart specific properties like hydrophilicity, fluorescence, or metal-ion chelation.

Chemosensors

The fluorescence of the furo[2,3-b]pyridine core can be sensitive to its local chemical environment. This opens the door to designing chemosensors.

  • Mechanism: The hydroxyl group can act as a binding site for specific analytes (e.g., metal ions, protons). Upon binding, the electronic structure of the fluorophore is perturbed, leading to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle is fundamental to the design of highly sensitive and selective chemical sensors.

Experimental Protocols

The following protocols provide a validated framework for the synthesis, characterization, and fabrication of materials based on the furo[2,3-b]pyridine scaffold.

Protocol 3.1: Synthesis of the Furo[2,3-b]pyridine Core

This protocol is a representative method for synthesizing the core structure, which can be adapted for EHFPC. It follows a robust, multi-step route amenable to scaling.[2]

SynthesisWorkflow start Start: 2,5-Dichloronicotinic Acid ester Step 1: Esterification (Ethanol, H₂SO₄) start->ester Reagents product1 Ethyl 2,5-dichloronicotinate ester->product1 Intermediate cyclize Step 2: Cyclization (Ethyl Glycolate, NaH, DMF) product1->cyclize Reagents product2 Ethyl 5-chloro-3-hydroxyfuro [2,3-b]pyridine-2-carboxylate cyclize->product2 Crude Product purify Step 3: Purification (Column Chromatography) product2->purify Process final Final Product purify->final Validated

Caption: Workflow for the multi-step synthesis of a functionalized furo[2,3-b]pyridine.

Step-by-Step Methodology:

  • Esterification:

    • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

    • Reflux the mixture for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ethanol. Refluxing drives the reaction to completion.

    • Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield ethyl 2,5-dichloronicotinate.

  • Cyclization:

    • To a suspension of sodium hydride (NaH, 60% in mineral oil, 2.5 eq) in dry DMF (15 mL/g of nicotinate) under a nitrogen atmosphere, add ethyl glycolate (1.2 eq) dropwise at 0°C.

    • Stir for 30 minutes, then add a solution of ethyl 2,5-dichloronicotinate (1.0 eq) in dry DMF.

    • Heat the reaction to 80°C for 4-6 hours.

    • Causality: NaH, a strong base, deprotonates the hydroxyl group of ethyl glycolate, forming a nucleophilic alkoxide. This attacks the carbon bearing the chlorine at the 2-position of the pyridine ring in an SNAr reaction, followed by intramolecular cyclization to form the furan ring.

    • Cool the mixture, quench carefully with water, and extract with ethyl acetate.

  • Purification & Validation:

    • Concentrate the crude product and purify by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

    • Combine fractions containing the pure product and evaporate the solvent.

    • Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry as detailed in Protocol 3.2.

Protocol 3.2: Spectroscopic Characterization

Accurate characterization is critical to validate the synthesis and understand the material's properties.[4][5][6]

Table 2: Expected Spectroscopic Data for Furo[2,3-b]pyridine Derivatives

TechniqueRegion / ShiftAssignmentRationale
¹H NMR δ 7.0 - 8.5 ppmAromatic protons (pyridine ring)Deshielded due to the aromatic ring current and electronegative nitrogen.
δ 4.1 - 4.5 ppm-O-CH₂ -CH₃ (quartet)Protons adjacent to the ester oxygen.
δ 1.2 - 1.5 ppm-O-CH₂-CH₃ (triplet)Protons of the terminal methyl group.
¹³C NMR δ 160 - 170 ppmC =O (Ester carbonyl)Characteristic chemical shift for carbonyl carbons in esters.
δ 110 - 160 ppmAromatic carbonsRange for carbons in the fused furan and pyridine rings.
FT-IR 3200 - 3500 cm⁻¹O-H stretch (broad)Indicates the presence of the hydroxyl group.
1680 - 1720 cm⁻¹C=O stretch (strong)Strong absorption from the ester carbonyl group.
1550 - 1620 cm⁻¹C=C and C=N stretchesAromatic ring vibrations.
UV-Vis 250 - 400 nmπ → π* transitionsAbsorption associated with the conjugated heterocyclic system.[3]
Protocol 3.3: Thin-Film Deposition by Organic Molecular Beam Deposition (OMBD)

OMBD, a form of thermal evaporation, is a precise method for creating high-purity, uniform thin films of organic materials for electronic device fabrication.[7]

DepositionWorkflow sub_prep 1. Substrate Cleaning (Sonication in IPA, Acetone, DI Water) load 2. Load Substrate & Source Material (EHFPC in Knudsen Cell) sub_prep->load pump 3. Pump Down Chamber (To < 1x10⁻⁶ Torr) load->pump degas 4. Degas Source Material (Heat below sublimation temp) pump->degas deposit 5. Deposition (Ramp to sublimation temp, Monitor thickness with QCM) degas->deposit cooldown 6. Cool Down & Vent deposit->cooldown characterize 7. Film Characterization (AFM, Ellipsometry, XRD) cooldown->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate. As a pivotal intermediate in the development of neuroprotective agents and other biologically active molecules, its purity is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

I. Overview of Purification Strategies

This compound is a moderately polar heterocyclic compound. The purification strategy of choice will depend on the nature and quantity of impurities present in the crude material. The two primary methods for purifying this compound are recrystallization and silica gel column chromatography .

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄MySkinRecipes
Molecular Weight207.18 g/mol MySkinRecipes
Predicted Boiling Point311.7±37.0 °CMySkinRecipes
Predicted Density1.359±0.06 g/cm³MySkinRecipes
Storage Conditions2-8°C, sealed, dryMySkinRecipes

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating.

Possible Cause: The solvent is too non-polar for your compound. This compound, with its hydroxyl, ester, and heterocyclic functionalities, requires a solvent with some degree of polarity to achieve dissolution at elevated temperatures.

Solution:

  • Select a more polar solvent. Good starting points for single-solvent recrystallization of polar heterocyclic compounds include ethanol, isopropanol, or ethyl acetate.

  • Use a two-solvent system. If a single solvent is not effective, a binary mixture can provide the necessary solubility profile. A good approach is to dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol or dichloromethane) and then slowly add a "poor" hot solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A patent for a similar hydroxypyridine derivative suggests recrystallization from isopropanol or a 50% aqueous ethanol solution, which could be effective for this compound as well.[2]

Q2: My compound "oils out" instead of forming crystals upon cooling.

Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also inhibit crystal lattice formation. Pyridine-containing compounds, in particular, can be challenging to crystallize.

Solution:

  • Slow down the cooling rate. After heating to dissolve the compound, allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Scratch the inside of the flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This can provide a surface for crystal nucleation.

  • Add a seed crystal. If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Re-dissolve and add more of the "poor" solvent. If using a two-solvent system, you may have too much of the "good" solvent. Reheat the solution to re-dissolve the oil, add a small amount more of the "poor" solvent, and then cool slowly.

  • Consider a preliminary purification step. If the crude material is very impure, a quick filtration through a plug of silica gel (a "flash plug") can remove baseline impurities and facilitate subsequent crystallization.

Q3: The recrystallized product is still colored.

Possible Cause: The color is due to a persistent, likely polar, impurity that co-crystallizes with your product.

Solution:

  • Use activated carbon. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (charcoal) to the solution and keep it at an elevated temperature for 5-10 minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon before allowing the solution to cool. A patent for a related compound describes decolorizing with activated carbon in 50% aqueous ethanol at 70-80°C.[2]

  • Perform a second recrystallization. A second crystallization step will often result in a purer, less colored product.

Column Chromatography Issues

Q4: I am not getting good separation of my compound from impurities on the TLC plate.

Possible Cause: The solvent system (mobile phase) is not optimized for the separation.

Solution:

  • Systematically vary the solvent polarity. For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Test a range of solvent ratios. Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 7:3, 1:1 Hexanes:Ethyl Acetate). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from other spots.

  • Try a different solvent system. If hexanes/ethyl acetate does not provide adequate separation, consider replacing ethyl acetate with dichloromethane or acetone. For a related 3-ethoxycarbonylpyridine 1-oxide, a mobile phase of 2% methanol in dichloromethane was used for flash column chromatography.[3]

Q5: My compound is streaking on the silica gel column.

Possible Cause: The compound may be too polar for the chosen solvent system, it might be interacting strongly with the acidic silica gel, or the column may be overloaded.

Solution:

  • Increase the polarity of the mobile phase. A gradual increase in the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase should help to move the compound down the column more effectively.

  • Add a small amount of a polar modifier. Adding a small percentage (0.5-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape. For a basic compound containing a pyridine ring, triethylamine can help to reduce tailing by competing for the acidic sites on the silica gel.

  • Ensure the sample is fully dissolved and properly loaded. Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder and load this onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

  • Do not overload the column. As a general rule, use a ratio of at least 30:1 (w/w) of silica gel to crude material.

Q6: I have a low yield after column chromatography.

Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may have co-eluted with an impurity.

Solution:

  • Check for irreversible adsorption. After running the column, you can sometimes see a colored band at the top of the silica that did not elute. This indicates that some material is strongly bound. Using a mobile phase modifier as described above can help to prevent this.

  • Analyze all fractions carefully by TLC. Before combining fractions, run a TLC of each to ensure you are only combining those that contain the pure product. It is better to sacrifice a small amount of product in mixed fractions than to contaminate the bulk of your pure material.

  • Consider the stability of your compound. Ensure that your compound is stable to the acidic nature of silica gel over the time it takes to run the column. If not, consider using a different stationary phase like neutral alumina.

III. Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification method for a crude sample of this compound?

For a crude sample that is mostly the desired product with minor impurities, recrystallization is often the most efficient first-pass method. It is faster and requires less solvent than column chromatography. If the crude material is a dark oil or contains a complex mixture of impurities, silica gel column chromatography is the more appropriate initial purification step.

Q2: How can I assess the purity of my final product?

Several methods can be used to assess purity:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for confirming the structure and assessing the purity of the compound. The absence of signals corresponding to impurities is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q3: My purified compound is an off-white or yellowish solid. Is this acceptable?

While a pure compound is often described as a white solid, a slight off-white or yellowish tinge may not necessarily indicate significant impurity. This can sometimes be due to trace amounts of highly colored impurities that are difficult to remove. If the purity is confirmed by other analytical methods (e.g., >98% by NMR or HPLC), the color may be acceptable for many applications. If a completely white solid is required, a second purification step, such as recrystallization with activated carbon, may be necessary.

Q4: How should I store my purified this compound?

The compound should be stored in a tightly sealed container at 2-8°C in a dry environment to prevent degradation.[1] While generally stable, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) if it will be kept for an extended period.

IV. Visualized Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Sample is_solid Is the sample a solid? start->is_solid is_high_purity Does TLC show one major spot? is_solid->is_high_purity Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No end_point Pure Compound recrystallize->end_point column->end_point

Caption: Decision tree for selecting the initial purification method.

General Column Chromatography Workflow

Column_Chromatography_Workflow start Start tlc 1. Optimize mobile phase using TLC start->tlc pack 2. Pack silica gel column tlc->pack load 3. Load crude sample (dry loading recommended) pack->load elute 4. Elute with solvent gradient load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate end_point Pure Product evaporate->end_point

Caption: A standard workflow for purification by column chromatography.

V. References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

Sources

Furopyridine Synthesis Troubleshooting Hub: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Furopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furopyridine scaffolds. Furopyridines are a critical class of N,O-heterocycles with significant applications in medicinal chemistry and materials science. However, their synthesis can be fraught with challenges, from low yields and side reactions to difficulties in purification and characterization.

This hub provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and expert insights to help you overcome these hurdles. The information is structured to address specific issues encountered during common synthetic routes, enabling you to quickly find solutions to your experimental roadblocks.

Section 1: Troubleshooting by Synthetic Strategy

The synthesis of furopyridines can be approached through several strategic disconnections. This section is organized by common synthetic methodologies, addressing the unique challenges associated with each.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira and Buchwald-Hartwig couplings, are powerful tools for constructing the furopyridine core. However, their success is highly dependent on the careful optimization of various reaction parameters.

Low yields in Sonogashira couplings are a frequent issue. The problem can often be traced back to the catalyst, reagents, or reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under an inert atmosphere. Palladium catalysts, especially in solution, can be sensitive to air and moisture.

  • Oxygen Contamination: The Sonogashira reaction is notoriously sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.[1] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inappropriate Base: The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and also serve as the solvent in some cases. Ensure the base is anhydrous and of high purity. If your substrate is base-sensitive, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃, although this may require higher reaction temperatures.

  • Ligand Selection: While many Sonogashira reactions are performed with standard phosphine ligands like PPh₃, challenging substrates may require more specialized ligands. For electron-poor aryl halides, electron-rich and bulky phosphine ligands can be beneficial.

Troubleshooting Sonogashira Coupling for Furopyridine Synthesis

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium and copper catalysts. Consider using a pre-catalyst.
Oxygen contaminationThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Incorrect baseScreen different amine or inorganic bases (e.g., TEA, DIPEA, K₂CO₃, Cs₂CO₃). Ensure the base is anhydrous.
Poorly reactive halideSwitch from aryl chloride to bromide or iodide, as reactivity follows the trend I > Br > Cl.
Significant Alkyne Homocoupling Presence of oxygenRigorously exclude oxygen from the reaction.
High copper loadingReduce the amount of CuI co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.
Incomplete Reaction Insufficient temperature or timeMonitor the reaction by TLC or LC-MS and increase the temperature or extend the reaction time as needed.
Catalyst degradationConsider a higher catalyst loading or the use of a more robust ligand.

The Buchwald-Hartwig amination is a versatile method for C-N bond formation. Key challenges often revolve around the choice of ligand, base, and the reactivity of the pyridine halide.

  • Ligand is Key: The success of a Buchwald-Hartwig reaction is highly dependent on the phosphine ligand. The choice of ligand is influenced by the nature of both the aryl halide and the amine. For couplings involving pyridyl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) often give superior results.[2]

  • Base Selection: The choice of base is crucial and depends on the solvent and the substrates.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures.[2]

  • Substrate Reactivity: Pyridyl halides can be challenging substrates due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst. 3-Halopyridines can sometimes be less reactive than their 2- or 4-substituted counterparts.

Systematic Approach to Optimizing a Palladium-Catalyzed Furopyridine Synthesis

G cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Refinement cluster_end Final Product start Define Furopyridine Target & Precursors problem Low Yield / No Reaction start->problem catalyst Screen Pd Source & Ligand (e.g., PPh3, XPhos, SPhos) problem->catalyst Check Catalyst System base Screen Base (e.g., NaOtBu, Cs2CO3, K3PO4) catalyst->base solvent Screen Solvent (e.g., Toluene, Dioxane, DMF) base->solvent If still low yield temp Optimize Temperature & Time solvent->temp analysis Analyze Byproducts (GC-MS, LC-MS) temp->analysis analysis->problem Identify new issues purification Develop Purification Protocol analysis->purification end Pure Furopyridine Product purification->end

Caption: A systematic workflow for troubleshooting and optimizing palladium-catalyzed furopyridine synthesis.

Aza-Achmatowicz Rearrangement

The aza-Achmatowicz rearrangement is an elegant method for the synthesis of functionalized piperidinones from furfurylamines, which can be precursors to furopyridines.[4] This oxidative ring expansion, however, can be sensitive to reaction conditions.

Low yields in the aza-Achmatowicz reaction can be due to several factors, including the choice of oxidizing agent, the stability of the starting material and product, and the nature of the nitrogen-protecting group.

  • Choice of Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidant for this transformation.[4] However, over-oxidation or side reactions can occur. Other oxidants like dimethyldioxirane (DMDO) or a biphasic system of Oxone and a ketone have also been used. It is crucial to control the stoichiometry of the oxidant.

  • Stability of Hemiaminal Product: The initial product of the aza-Achmatowicz reaction is a hemiaminal, which can be unstable under acidic or basic conditions.[5] It is often recommended to work up the reaction under neutral conditions and to handle the product carefully.

  • Nitrogen Protecting Group: The choice of the nitrogen-protecting group is critical. Carbamate protecting groups can sometimes lead to unstable furfurylamines that are prone to hydrolysis.[6] Sulfonamide protecting groups, such as tosyl (Ts) or nosyl (Ns), are generally more robust and compatible with the oxidative conditions.[6]

  • Side Reactions: A common side reaction is the aromatization of the piperidinone product to the corresponding pyridine derivative, especially under harsh conditions or with certain substrates.[7]

Troubleshooting the Aza-Achmatowicz Rearrangement

Problem Potential Cause Suggested Solution
Low Yield of Piperidinone Inappropriate oxidizing agentScreen different oxidants (e.g., m-CPBA, DMDO, Oxone). Optimize the stoichiometry of the oxidant.
Unstable hemiaminal productPerform the reaction at low temperature and use a neutral workup.
Unsuitable N-protecting groupConsider switching to a more robust protecting group like a sulfonamide (e.g., Ts, Ns).[6]
Formation of Pyridine Byproduct Harsh reaction conditionsUse milder reaction conditions (lower temperature, shorter reaction time).
Substrate-dependent aromatizationIf the product is inherently prone to aromatization, consider in-situ functionalization of the hemiaminal.
Incomplete Conversion Insufficient oxidantAdd the oxidant in portions and monitor the reaction by TLC.
Low reactivity of starting materialConsider a more activated furfurylamine derivative or a more powerful oxidant.
Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical route to complex molecules like furopyridines from simple starting materials in a one-pot process.[2] However, controlling the selectivity of MCRs can be challenging.

The formation of multiple products in an MCR is a common issue that arises from competing reaction pathways. Optimizing the reaction conditions is key to favoring the desired product.

  • Order of Addition of Reagents: In some MCRs, the order in which the components are mixed can significantly influence the outcome. Try adding the reagents in a different sequence.

  • Catalyst and Solvent Effects: The choice of catalyst (acidic, basic, or metal-based) and solvent can dramatically alter the reaction pathway.[8] A systematic screening of catalysts and solvents is often necessary.

  • Temperature and Concentration: These parameters can affect the rates of competing reactions. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher concentrations might promote the desired intermolecular reactions over side reactions.

  • Substrate Reactivity: The electronic and steric properties of the starting materials can influence the regioselectivity of the reaction. Modifying the substituents on the starting materials may be necessary to direct the reaction towards the desired furopyridine isomer.

Key Mechanistic Steps in a Hypothetical MCR for Furopyridine Synthesis

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde I1 Iminium Ion A->I1 + Amine B Amine C Active Methylene Compound I2 Enamine C->I2 + Amine D Alkyne I3 Michael Adduct I1->I3 + Enamine (Michael Add.) I4 Cyclized Intermediate I3->I4 + Alkyne (Cyclization) Product Furopyridine I4->Product Oxidation/Aromatization

Caption: A simplified representation of a possible reaction cascade in a multicomponent synthesis of a furopyridine.

Section 2: General Troubleshooting

This section addresses common challenges that are not specific to a single synthetic route but are frequently encountered in furopyridine synthesis.

Purification and Isolation

The separation of regioisomers is a common and often difficult problem in heterocyclic chemistry.

  • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). For closely eluting isomers, a long column with a shallow solvent gradient may be effective.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[9][10][11][12] Both normal-phase and reverse-phase columns can be used. Method development on an analytical HPLC system is recommended before scaling up to a preparative scale.

  • Crystallization: If your product is a solid, fractional crystallization can be an effective method for separating isomers.[13][14] This technique relies on small differences in the solubility of the isomers in a particular solvent or solvent mixture. A systematic screening of solvents is necessary to find suitable conditions.

  • Derivatization: In some cases, it may be easier to separate the isomers after converting them to derivatives. After separation, the original functional group can be regenerated.

Characterization

The NMR spectra of furopyridines can be complex, but there are some general features to look for.

  • ¹H NMR: The protons on the furan and pyridine rings will appear in the aromatic region (typically 6.5-9.0 ppm). The coupling constants between adjacent protons can help to determine the substitution pattern. Protons on the furan ring generally appear at a higher field (more shielded) than those on the pyridine ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms can also provide valuable structural information. The carbon atoms attached to the oxygen and nitrogen heteroatoms will have characteristic chemical shifts. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals in complex furopyridine structures.[4][8][15][16]

  • Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound. The fragmentation pattern can also give clues about the structure. N-heterocycles often show a strong molecular ion peak. Common fragmentation pathways include the loss of small molecules like HCN or CO.[12]

Section 3: Detailed Experimental Protocols

This section provides representative, step-by-step protocols for the synthesis of furopyridines using some of the methods discussed above. These protocols should be adapted to your specific substrates and laboratory conditions.

Protocol 1: Synthesis of a Furo[3,2-c]pyridine via Sonogashira Coupling and Cyclization

This protocol is adapted from a procedure for the synthesis of furo[3,2-c]pyridine derivatives.[16]

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂

  • CuI

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-hydroxy-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed THF and TEA (3:1 v/v).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired furo[3,2-c]pyridine.

Protocol 2: Aza-Achmatowicz Rearrangement to a Piperidinone Precursor

This protocol is a general procedure based on established methods.[6]

Materials:

  • N-protected furfurylamine (e.g., N-tosyl-furfurylamine)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve the N-protected furfurylamine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude piperidinone can be purified by column chromatography on silica gel.

References

  • Birkholz, A., El-Hage, F., & Gevorgyan, V. (2008). Palladium-Catalyzed Intramolecular C-H Arylation of Pyridines. Organic Letters, 10(16), 3567–3570. [Link]

  • Padwa, A., & Brodney, M. A. (2000). Application of the aza-Achmatowicz Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family. The Journal of Organic Chemistry, 65(23), 7737–7747. [Link]

  • Ciufolini, M. A., & Verhoest, P. R. (2000). The Aza-Achmatowicz Reaction: A Concise Entry into Functionalized Piperidinones. European Journal of Organic Chemistry, 2000(19), 3295-3309. [Link]

  • Domling, A. (2006). Recent Developments in Multicomponent Reactions in Applied Organic Synthesis. Chemical Reviews, 106(1), 17–89. [Link]

  • Hassan, S. Y., & El-Hashash, M. A. (2021). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 18(5), 586-605. [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2052-2064. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2013). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 87(5), 1033-1040. [Link]

  • Anonymous. (n.d.). Preparative HPLC Separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization. PubMed. [Link]

  • Anonymous. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]

  • Menéndez, J. C., Ramos, M. T., & Tenti, G. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. [Link]

  • Anonymous. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • Anonymous. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Anonymous. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12158–12165. [Link]

  • Anonymous. (n.d.). Application Compendium Solutions for Preparative HPLC. University of Warwick. [Link]

  • Anonymous. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Anonymous. (n.d.). Purification by fractional crystallisation. ResearchGate. [Link]

  • Anonymous. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Anonymous. (n.d.). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. American Chemical Society. [Link]

  • Anonymous. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Anonymous. (2018, November 14). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. qualitas1998.net. [Link]

  • Anonymous. (n.d.). A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. [Link]

  • Anonymous. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Multicomponent mechanochemical synthesis. PMC - NIH. [Link]

  • Anonymous. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]

  • Anonymous. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Anonymous. (n.d.). Molecular dynamics simulations of enantiomeric separations as an interfacial process in HPLC. ResearchGate. [Link]

  • Anonymous. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Anonymous. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. [Link]

  • Anonymous. (n.d.). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC - NIH. [Link]

  • Anonymous. (n.d.). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. PubMed. [Link]

  • Anonymous. (n.d.). Fractional crystallization (chemistry). Wikipedia. [Link]

  • Anonymous. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]

  • Anonymous. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Anonymous. (n.d.). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Sci-Hub. [Link]

  • Anonymous. (2022, August 2). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research. [Link]

  • Anonymous. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]

  • Anonymous. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. chemconnections.org. [Link]

  • Anonymous. (n.d.). Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Publishing. [Link]

  • Anonymous. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Anonymous. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Singh, G. (2014, May 1). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

Sources

Technical Support Center: Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Understanding the Stability of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry, notably in the synthesis of neuroprotective agents.[1] Its fused furo-pyridine core makes it a unique scaffold for designing biologically active molecules.[1] However, like many complex organic molecules, its stability is not absolute and is influenced by storage conditions and handling procedures. The primary points of potential degradation are the ethyl ester and the hydroxyl group, which can be susceptible to hydrolysis and oxidation, respectively. The aromatic system itself is relatively stable but can be compromised under harsh conditions.

II. Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability and storage of this compound:

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from moisture.[1] A dry, inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to minimize the risk of hydrolysis and oxidation.

Q2: How sensitive is this compound to air and moisture?

A2: The ester functional group is susceptible to hydrolysis, which can be catalyzed by moisture, especially under acidic or basic conditions. Therefore, it is crucial to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture. For a related compound, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, it is advised to store it in a dry environment as moisture can react with it.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving this compound?

A4: Based on the predicted properties of related compounds, it is likely soluble in organic solvents such as ethanol and dichloromethane. It is expected to have low solubility in water. When preparing solutions for experiments, it is advisable to use anhydrous solvents and prepare the solutions fresh to minimize degradation.

Q5: Are there any known incompatibilities with other chemicals?

A5: Avoid strong oxidizing agents, as they may react with the hydroxyl group or the aromatic rings.[2] Also, avoid strong acids and bases, as they can catalyze the hydrolysis of the ethyl ester.

III. Troubleshooting Guide

Encountering unexpected results in your experiments? This troubleshooting guide will help you diagnose potential issues related to the stability of this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Unexpected Experimental Outcome e.g., low yield, new spots on TLC, unexpected NMR signals check_purity Assess Compound Purity Check for signs of degradation observe->check_purity Purity Questionable check_storage Review Storage & Handling Were conditions optimal? check_purity->check_storage Degradation Suspected new_reagent Use Fresh Reagent Source a new, validated batch check_storage->new_reagent Improper Storage Confirmed optimize_conditions Optimize Experimental Conditions e.g., anhydrous solvents, inert atmosphere check_storage->optimize_conditions Handling Procedures Need Improvement new_reagent->observe Re-run Experiment optimize_conditions->observe Re-run Experiment

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Common Problems and Solutions
Problem Potential Cause (related to stability) Recommended Action
Low reaction yield or incomplete reaction Degradation of the starting material.1. Assess Purity: Run a quick purity check (e.g., TLC, LC-MS, or ¹H NMR) on your stock of this compound. Look for the appearance of new, unidentified peaks or spots. 2. Review Storage: Confirm that the compound has been stored at 2-8°C and protected from moisture and light.[1] 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the reagent.
Appearance of unexpected side products The compound may be degrading under the reaction conditions.1. Analyze Side Products: If possible, characterize the unexpected side products. For example, a product with a carboxylic acid group may indicate hydrolysis of the ester. 2. Optimize Reaction Conditions: - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., argon or nitrogen). - If the reaction involves strong acids or bases, consider if a milder catalyst or shorter reaction time could be used.
Change in physical appearance of the solid (e.g., discoloration, clumping) This can be a sign of degradation or moisture absorption.1. Do not use: If the appearance has significantly changed, it is best to discard the material and use a fresh stock. 2. Verify Storage: Ensure that the storage container is properly sealed and stored in a desiccator or a controlled low-humidity environment.

IV. Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This is a general guideline. The specific parameters should be optimized for your system. The development of a stability-indicating HPLC method is crucial for accurately assessing the purity of a substance and detecting its degradation products.[3][4][5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of a pure sample of this compound.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study (Conceptual Framework)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8][9] The following is a conceptual framework for how such a study might be designed for this compound.

  • Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis: After each stress condition, analyze the samples by a stability-indicating HPLC method to identify and quantify any degradation products.

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis substance This compound acid Acid Hydrolysis substance->acid base Base Hydrolysis substance->base oxidation Oxidation substance->oxidation heat Thermal Stress substance->heat light Photostability substance->light hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc Degradation Profile Degradation Profile hplc->Degradation Profile Stability Assessment Stability Assessment hplc->Stability Assessment

Caption: Conceptual workflow for a forced degradation study.

V. Summary of Stability and Storage Recommendations

Parameter Recommendation Rationale
Temperature 2-8°C[1]To slow down potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon, nitrogen).To protect from moisture and oxygen.
Light Store in an amber vial or in the dark.To prevent potential photodegradation.
pH Avoid strongly acidic or basic conditions.To prevent hydrolysis of the ester group.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.To avoid chemical reactions that would degrade the compound.

By adhering to these guidelines, you can ensure the integrity of your this compound and the reliability of your experimental results.

VI. References

  • MySkinRecipes. This compound. [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. ResearchGate. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. SciSpace. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. Furo[2,3-b]pyridines are a critical scaffold in medicinal chemistry, exhibiting a range of biological activities and serving as key intermediates in the development of novel therapeutics.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during scale-up. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Overview of the Synthetic Strategy

The synthesis of the furo[2,3-b]pyridine core can be approached in two primary ways: by constructing the furan ring onto a pre-existing pyridine or by building the pyridine ring onto a furan precursor. A robust and widely adopted method for this target molecule involves the formation of the furan ring from a functionalized pyridine, specifically via a Thorpe-Ziegler intramolecular cyclization.

This process typically involves two key stages:

  • O-Alkylation: A substituted 2-hydroxypyridine is O-alkylated using an ethyl haloacetate.

  • Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction, promoted by a strong base, to form the fused furan ring.[3]

Below is a generalized workflow for this synthetic sequence.

G cluster_0 Phase 1: O-Alkylation cluster_1 Phase 2: Cyclization & Workup cluster_2 Phase 3: Purification A Start: 3-Cyano-2-hydroxypyridine B Ethyl Bromoacetate + Base (e.g., K2CO3) A->B Reagents C Reaction in Anhydrous Solvent (e.g., DMF) B->C Conditions D Intermediate: Ethyl 2-((3-cyanopyridin-2-yl)oxy)acetate C->D Product E Strong Base (e.g., NaOEt) D->E To Cyclization F Thorpe-Ziegler Cyclization E->F Catalyst G Aqueous Workup (Acidification) F->G Quenching H Crude Product G->H Isolation I Recrystallization or Column Chromatography H->I To Purification J Final Product: This compound I->J Purity >98%

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: When scaling up, heat and mass transfer become significant challenges. The most critical parameters are:

  • Temperature Control: The O-alkylation is often exothermic, and the Thorpe-Ziegler cyclization is temperature-sensitive. Use a jacketed reactor with precise temperature control. A runaway reaction can lead to significant impurity formation.

  • Reagent Addition Rate: Slow, controlled addition of reagents (especially the strong base for cyclization) is crucial to manage the reaction exotherm and prevent localized high concentrations, which can cause side reactions like dimerization.

  • Agitation Efficiency: Ensure robust and efficient stirring to maintain a homogenous reaction mixture. Poor mixing can lead to localized "hot spots" and incomplete reactions, drastically reducing yield and purity.

  • Anhydrous Conditions: Water is detrimental, especially during the cyclization step, as it can hydrolyze the nitrile and ester functionalities or consume the strong base. Ensure all solvents, reagents, and equipment are rigorously dried before use.

Q2: Which base is best for the O-alkylation step, and why?

A2: For the initial O-alkylation, a moderately strong, non-nucleophilic base is preferred to selectively deprotonate the hydroxyl group of the 2-hydroxypyridine without promoting side reactions. Potassium carbonate (K₂CO₃) is an excellent and cost-effective choice for scale-up. It is strong enough to facilitate the reaction but mild enough to minimize the competing N-alkylation.

Q3: What causes the common N-alkylation side product, and how can it be minimized?

A3: The 2-hydroxypyridine starting material exists in tautomeric equilibrium with its 2-pyridone form. N-alkylation occurs on the pyridone tautomer. To minimize this side product:

  • Favor O-Alkylation: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving a "naked" anion that preferentially attacks the harder oxygen atom.

  • Choice of Base: As mentioned, a base like K₂CO₃ is less likely to drive the equilibrium towards the pyridone form compared to stronger bases like sodium hydride (NaH).

Q4: What is the expected yield for this process on a larger scale?

A4: While bench-scale syntheses (1-10g) might report yields of 70-85%, a successful scaled-up process (100g - 1kg) will typically see a slight decrease. A realistic target yield for a scaled-up, optimized process is in the range of 60-75%. This accounts for transfer losses, sampling, and the challenges of maintaining ideal conditions in a larger volume.

Troubleshooting Guide

This guide uses a problem-cause-solution format to address specific issues you may encounter during your experiment.

G start Problem Encountered low_yield Low or No Yield start->low_yield impurities Significant Impurities start->impurities isolation Isolation/Purification Issues start->isolation cause1a Incomplete Alkylation? low_yield->cause1a Check Step 1 cause1b Failed Cyclization? low_yield->cause1b Check Step 2 cause1c Poor Reagent Quality? low_yield->cause1c General cause2a N-Alkylation Side Product? impurities->cause2a cause2b Hydrolysis? impurities->cause2b cause2c Dimerization? impurities->cause2c cause3a Product is an Oil? isolation->cause3a cause3b Poor Separation in Chromatography? isolation->cause3b sol1a Check TLC/LCMS of intermediate. Increase base/bromoacetate equiv. cause1a->sol1a sol1b Verify base is active & anhydrous. Check temperature. cause1b->sol1b sol1c Re-purify starting materials. Use fresh, dry solvents. cause1c->sol1c sol2a Modify alkylation conditions (solvent, base). See Table 2. cause2a->sol2a sol2b Ensure strictly anhydrous conditions. cause2b->sol2b sol2c Lower concentration. Control addition rate. cause2c->sol2c sol3a Attempt trituration with non-polar solvent. Use solvent/anti-solvent for recrystallization. cause3a->sol3a sol3b Screen different solvent systems. Consider recrystallization as alternative. cause3b->sol3b

Caption: Troubleshooting decision tree for the synthesis scale-up.

Issue 1: Low or No Final Product Yield
  • Question: My overall yield is significantly lower than expected after the cyclization and workup. What could have gone wrong?

    • Potential Cause A: Incomplete O-alkylation.

      • Diagnosis: Before starting the cyclization, the reaction mixture from the first step should show complete consumption of the starting 2-hydroxypyridine via TLC or LC-MS analysis. If starting material is still present, the alkylation is incomplete.

      • Solution:

        • Reagent Stoichiometry: On a larger scale, ensure you are using a slight excess of both the base (e.g., 1.5-2.0 eq. of K₂CO₃) and ethyl bromoacetate (1.1-1.2 eq.) to drive the reaction to completion.

        • Reaction Time & Temperature: Scale-up often requires longer reaction times. Monitor the reaction and do not proceed until the starting material is consumed. Increasing the temperature moderately (e.g., from 60°C to 80°C in DMF) can also improve the reaction rate.

    • Potential Cause B: Failed Thorpe-Ziegler Cyclization.

      • Diagnosis: If the alkylation was successful but you isolate the uncyclized intermediate after the second step, the cyclization has failed.

      • Solution:

        • Base Activity: The strong base (e.g., sodium ethoxide, NaOEt) is highly moisture-sensitive. Use a freshly opened bottle or a recently titrated solution. On a large scale, it is often preferable to prepare the NaOEt in situ from sodium metal and anhydrous ethanol.

        • Anhydrous Conditions: Traces of water will quench the base and halt the cyclization. Ensure your solvent (e.g., ethanol or THF) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon).

        • Temperature: The cyclization often requires heating (refluxing in ethanol is common). Insufficient temperature will result in a sluggish or incomplete reaction.

Issue 2: High Levels of Impurities in Crude Product
  • Question: My crude product is very impure, making purification difficult and lowering the final yield. What are the likely side reactions?

    • Potential Cause A: Competing N-Alkylation.

      • Diagnosis: The N-alkylated isomer is a common impurity. It can often be identified by NMR and has a different retention factor (Rf) on TLC.

      • Solution: As detailed in the FAQs, the choice of base and solvent is critical. The table below summarizes conditions to favor the desired O-alkylation.

ParameterFavors O-Alkylation (Desired)Favors N-Alkylation (Side Product)
Base K₂CO₃, Cs₂CO₃NaH, KOtBu
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Methanol)
Temperature Moderate (60-80°C)Higher temperatures can increase N-alkylation
Issue 3: Product Isolation and Purification Challenges
  • Question: My crude product is a dark, intractable oil that refuses to crystallize. How can I purify it?

    • Potential Cause A: Residual Solvent or Impurities.

      • Diagnosis: Dark oils often indicate the presence of high-boiling point solvents (like DMF) or polymeric side products.

      • Solution:

        • Solvent Removal: Ensure DMF is thoroughly removed. This can be achieved by washing the ethyl acetate extract multiple times with water and brine. For larger scales, a vacuum distillation to remove the bulk of the extraction solvent before final drying is effective.

        • Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a large excess of a non-polar anti-solvent (e.g., hexanes or petroleum ether) while stirring vigorously. This can often crash out the desired product as a solid.

        • Chromatography: If crystallization and trituration fail, column chromatography is the next step. A gradient elution from hexanes to ethyl acetate is a good starting point.

Detailed Scale-Up Protocol (Example: 100g Scale)

Safety First: This procedure involves flammable solvents and strong bases. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part 1: O-Alkylation
  • Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagents: Charge the reactor with 3-cyano-2-hydroxypyridine (100 g, 0.82 mol) and anhydrous N,N-dimethylformamide (DMF, 800 mL).

  • Base Addition: Begin stirring and add anhydrous potassium carbonate (K₂CO₃, 170 g, 1.23 mol, 1.5 eq.).

  • Alkylation: Slowly add ethyl bromoacetate (100 mL, 0.90 mol, 1.1 eq.) to the suspension over 30 minutes.

  • Reaction: Heat the mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS (disappearance of the starting pyridine).

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Part 2: Cyclization and Workup
  • Solvent Exchange (Optional but Recommended): If possible, remove the DMF under reduced pressure. Add toluene and remove it again (azeotropic removal of residual DMF). Re-dissolve the residue in anhydrous ethanol (1 L). This step improves the cyclization and simplifies workup.

  • Base Preparation: In a separate flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol, 1.2 eq.) to anhydrous ethanol (500 mL) under nitrogen at 0°C. Caution: Highly exothermic and produces flammable H₂ gas.

  • Cyclization: Slowly add the sodium ethoxide solution to the reactor containing the alkylated intermediate over 1 hour, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 2-3 hours. The reaction mixture should turn into a thick slurry.

  • Quenching & Precipitation: Cool the reactor to 0-5°C. Slowly and carefully add water (500 mL) to quench the reaction, followed by slow acidification with 2M hydrochloric acid (HCl) until the pH of the solution is ~5-6. The product will precipitate as a solid.

  • Isolation: Filter the solid product using a Buchner funnel, wash the filter cake with cold water (2 x 200 mL), and then with a small amount of cold ethanol (100 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. (Expected crude yield: 110-130 g).

Part 3: Purification
  • Recrystallization: Charge a clean reactor with the crude product and a suitable solvent (e.g., ethanol or isopropanol, approx. 5-10 mL per gram of crude). Heat to reflux until all the solid dissolves.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C for at least 2 hours to maximize crystal formation.

  • Final Isolation: Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50°C. (Expected final yield: 95-115 g, 56-67% overall).

References
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). Available at: [Link]

  • Process for producing pyridine carboxylic acids. (US8575350B2). Google Patents.
  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Yahodkina-Yakovenko, M. S., et al. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. De Gruyter. Available at: [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Snyder, H. R., & Ebetino, F. F. (1966). A new synthesis of furo[2,3‐b]pyridine derivatives. Journal of Heterocyclic Chemistry, 3(2), 202–205. Available at: [Link]

  • Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate. Pipzine Chemicals. Available at: [Link]

  • Shaker, R. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(3), 205-223. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (EP0232118A2). Google Patents.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

  • Zakhs, V. E., & Ivin, B. A. (2010). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ChemInform, 41(31). Available at: [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society, 58(4), 565-569. Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central. Available at: [Link]

  • Penieres-Carrillo, G., et al. (2009). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of heterocyclic compounds. This guide, designed for researchers, scientists, and professionals in drug development, provides troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory. As Senior Application Scientists, we offer insights grounded in mechanistic principles and extensive laboratory experience to help you navigate the complexities of heterocyclic synthesis.

Section 1: Reaction Failures and Low Yields

This section addresses common issues related to reaction success, including failure to obtain the desired product and unexpectedly low yields in well-established synthetic routes.

FAQ 1: My Fischer Indole Synthesis is failing when using an electron-rich hydrazine. What is the likely cause and how can I fix it?

Answer:

A common pitfall in the Fischer Indole Synthesis is the failure of the reaction when employing hydrazines with strong electron-donating substituents.[1] While seemingly counterintuitive, these substituents can divert the reaction from the desired[2][2]-sigmatropic rearrangement pathway.

The Underlying Chemistry: Competing Reaction Pathways

The key step in the Fischer Indole Synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, electron-donating groups on the arylhydrazine can stabilize the formation of an iminylcarbocation through heterolytic N-N bond cleavage.[1] This alternative pathway competes with and can dominate the desired cyclization, leading to reaction failure and the formation of byproducts like aniline and 3-methylindole.[1]

Troubleshooting Flowchart: Diagnosing Fischer Indole Synthesis Failure

fischer_indole_troubleshooting start Reaction Failure (Low to no indole product) check_hydrazine Is the arylhydrazine substituted with strong electron-donating groups (e.g., -OMe, -NR2)? start->check_hydrazine pathway_issue Likely Cause: N-N bond cleavage is favored over [3,3]-sigmatropic rearrangement. check_hydrazine->pathway_issue Yes other_issues Consider other factors: - Purity of starting materials - Reaction temperature - Acid catalyst choice and concentration check_hydrazine->other_issues No solution_lewis_acid Strategy 1: Switch from a protic acid to a Lewis acid catalyst (e.g., ZnCl2, ZnBr2). pathway_issue->solution_lewis_acid solution_modify_substituent Strategy 2: If possible, modify the synthetic route to use a hydrazine with less electron-donating substituents. pathway_issue->solution_modify_substituent continue_synthesis Proceed with optimized reaction conditions. solution_lewis_acid->continue_synthesis solution_modify_substituent->continue_synthesis

Caption: Troubleshooting workflow for Fischer Indole Synthesis failures.

Experimental Protocol: Lewis Acid-Catalyzed Fischer Indole Synthesis

This protocol provides a general guideline for using a Lewis acid catalyst, which can favor the desired cyclization pathway.

Materials:

  • Arylhydrazine

  • Ketone or aldehyde

  • Anhydrous solvent (e.g., toluene, xylene)

  • Lewis acid (e.g., anhydrous ZnCl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).

  • Add the anhydrous solvent.

  • Carefully add the Lewis acid (0.5-2.0 eq). The optimal amount should be determined empirically.

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

FAQ 2: My Hantzsch Pyridine Synthesis gives a low yield of the final oxidized pyridine, with many side products. How can I improve this?

Answer:

The Hantzsch synthesis is a powerful method for creating dihydropyridines, but the subsequent oxidation to the aromatic pyridine can be problematic.[3] Harsh reaction conditions, long reaction times, and generally low yields are common issues with the classical one-pot method.[3] The oxidation step, in particular, can lead to a variety of side products if not carefully controlled.[3]

Causality: The Challenge of Aromatization

The driving force for the final step is the formation of the stable aromatic pyridine ring. However, common oxidants like nitric acid or potassium permanganate can be aggressive, leading to over-oxidation or degradation of sensitive functional groups on the dihydropyridine intermediate.[3] This results in a complex mixture of products and a low yield of the desired pyridine.

Strategies for Improved Yield:

  • Two-Step Procedure: Isolate the dihydropyridine intermediate first. This allows for purification before the oxidation step, which can significantly reduce the formation of side products.

  • Milder Oxidizing Agents: Employ milder and more selective oxidizing agents. A common and effective choice is ceric ammonium nitrate (CAN). Other options include iodine in methanol or manganese dioxide.

  • Optimized Reaction Conditions: The classical Hantzsch synthesis often involves harsh conditions.[3] Modern variations utilize milder catalysts and conditions, such as using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles.[3]

Table 1: Comparison of Oxidizing Agents for Hantzsch Dihydropyridine Aromatization

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric AcidRefluxInexpensiveHarsh, can lead to side reactions and degradation
Potassium PermanganateVariesStrong oxidantCan be non-selective, difficult workup
Ceric Ammonium Nitrate (CAN)Acetonitrile, room temp.Mild, high yieldingMore expensive
Iodine/MethanolRefluxMildCan be slow, may not work for all substrates
Manganese DioxideReflux in tolueneGood for acid-sensitive substratesStoichiometric amounts needed, heterogeneous

Section 2: Purification and Isolation Challenges

This section focuses on the common difficulties encountered during the workup and purification of heterocyclic compounds.

FAQ 3: I'm struggling to purify my highly polar, nitrogen-containing heterocycle by column chromatography. It either streaks badly or won't elute from the silica gel column. What should I do?

Answer:

Purifying highly polar heterocyclic compounds, especially basic amines, using standard silica gel chromatography is a frequent and frustrating challenge.[2] The acidic nature of silica gel can lead to strong interactions with basic compounds, causing streaking, poor separation, and in some cases, irreversible adsorption.[2]

The Root of the Problem: Unwanted Interactions

Silica gel has acidic silanol groups on its surface. Basic nitrogen heterocycles can be protonated by these groups, leading to strong ionic interactions that hinder their movement down the column. This results in the characteristic "streaking" or tailing of spots on a TLC plate and poor separation on a column.

Decision Tree: Selecting a Purification Strategy for Polar Heterocycles

purification_strategy start Purification Challenge: Highly Polar Heterocycle is_basic Is the compound basic (e.g., an amine)? start->is_basic streaking Streaking on Silica TLC? is_basic->streaking Yes is_non_basic_polar Compound is polar but not strongly basic. is_basic->is_non_basic_polar No add_modifier Option 1: Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or NH4OH). streaking->add_modifier Yes switch_stationary_phase Option 2: Switch to a different stationary phase. streaking->switch_stationary_phase If modifier fails success Successful Purification add_modifier->success alumina Use basic or neutral alumina. switch_stationary_phase->alumina reversed_phase Use reversed-phase (C18) chromatography. switch_stationary_phase->reversed_phase alumina->success reversed_phase->success hilic Consider Hydrophilic Interaction Liquid Chromatography (HILIC). is_non_basic_polar->hilic hilic->success

Caption: Decision-making guide for purifying polar heterocyclic compounds.

Protocol: Purification of a Basic Heterocycle using a Triethylamine-Modified Eluent

This protocol details how to suppress the unwanted interactions between a basic compound and silica gel.

Materials:

  • Crude basic heterocyclic compound

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol)

  • Triethylamine (Et₃N)

  • TLC plates and chamber

  • Standard column chromatography setup

Procedure:

  • Develop an appropriate eluent system for your compound using TLC, aiming for an Rf of 0.2-0.3.

  • Prepare the modified eluent: To your chosen solvent system, add 0.1-1% (v/v) of triethylamine. For example, to 500 mL of eluent, add 0.5-5 mL of triethylamine.

  • Test the modified eluent: Run a TLC of your crude material using the triethylamine-modified eluent. You should observe a significant reduction in streaking and a more defined spot.

  • Pack the column: Pack your chromatography column with silica gel using the modified eluent.

  • Load the sample: Dissolve your crude material in a minimum amount of the modified eluent or a suitable solvent and load it onto the column.

  • Elute the column: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

FAQ 4: How can I effectively remove residual palladium catalyst from my cross-coupling reaction mixture?

Answer:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern heterocyclic synthesis. However, removing the residual palladium catalyst to meet the stringent requirements for pharmaceutical applications can be a significant challenge.

The Importance of Palladium Removal:

Residual palladium can interfere with subsequent synthetic steps and is toxic, making its removal critical, especially in drug development.

Strategies for Palladium Removal:

Several methods can be employed to reduce palladium levels, often to sub-ppm concentrations.

  • Scavengers: These are materials that selectively bind to the metal, allowing for its removal by filtration.

    • Isocyanide Reagents: Soluble isocyanides like potassium isocyanoacetate or solid-supported isocyanides can be very effective.[4]

    • Thiol-based Scavengers: Reagents like 2,4,6-trimercapto-s-triazine (TMT) can precipitate palladium from solution.[4]

  • Specialized Silica Gels: Functionalized silica gels with metal-scavenging properties are commercially available.

  • Crystallization: Often, multiple crystallizations of the final product can significantly reduce palladium levels.[4]

Table 2: Common Palladium Scavengers

Scavenger TypeExampleFormMechanism
IsocyanidePotassium isocyanoacetateSolubleForms stable complexes with Pd
Isocyanide3-isocyanopropylated silica gelSolidAdsorption through complexation
Thiol2,4,6-trimercapto-s-triazine (TMT)SolublePrecipitation of Pd-thiolate complex
AmineN,N-diethyl-N'-(3-(triethoxysilyl)propyl)ethane-1,2-diamine on silicaSolidChelation

Section 3: Regioselectivity and Stereoselectivity

Controlling the orientation of substituents and the 3D arrangement of atoms is a common hurdle in the synthesis of complex heterocyclic frameworks.

FAQ 5: I am observing poor regioselectivity in the nucleophilic substitution of a substituted pyridine. What factors are at play and how can I improve it?

Answer:

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring is governed by a combination of electronic and steric effects. Understanding these factors is key to controlling the outcome of your reaction.

Electronic Effects:

The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. This effect is most pronounced at the C2 (α) and C4 (γ) positions, which can best stabilize the negative charge in the Meisenheimer intermediate. Therefore, nucleophilic attack generally occurs preferentially at these positions.

Steric Hindrance:

The presence of substituents on the pyridine ring can sterically hinder the approach of the nucleophile.[5] A bulky substituent at a position adjacent to a potential site of attack will disfavor substitution at that site.[6][7] For example, a substituent at C3 will sterically hinder attack at C2 and C4 to some extent, but a substituent at C2 will significantly hinder further attack at that position.[5][6]

Logical Diagram: Predicting Regioselectivity in Pyridine SNAr

pyridine_snar start Predicting S N Ar Regioselectivity on a Substituted Pyridine check_lg Identify the leaving group (LG) and other substituents. start->check_lg electronic_effect Electronic Effect: Attack is favored at C2 (α) and C4 (γ) positions due to stabilization of the negative intermediate. check_lg->electronic_effect steric_effect Steric Effect: Consider the steric bulk of substituents and the nucleophile. Bulky groups will hinder attack at adjacent positions. check_lg->steric_effect outcome Predicted Outcome: The position with the best combination of electronic activation and minimal steric hindrance will be the major product. electronic_effect->outcome steric_effect->outcome

Caption: Factors influencing regioselectivity in pyridine SNAr reactions.

Troubleshooting Strategies:

  • Change the Nucleophile: A less sterically demanding nucleophile may favor attack at a more hindered but electronically activated position.

  • Modify the Substrate: If possible, altering the position or size of non-participating substituents can direct the nucleophilic attack.

  • Temperature Control: In some cases, the kinetic and thermodynamic products may differ. Running the reaction at a lower temperature may favor the kinetically controlled product.

Section 4: Safety

Safe laboratory practice is paramount. This section provides guidance on handling particularly hazardous reagents commonly used in heterocyclic synthesis.

FAQ 6: What are the essential safety precautions for working with pyrophoric reagents like t-butyl lithium?

Answer:

Pyrophoric reagents, which ignite spontaneously on contact with air, are extremely hazardous and require strict adherence to safety protocols.[8] Failure to do so can result in severe injury or fire.[8]

Core Safety Principles:

  • Never work alone: Always have a trained colleague present when handling pyrophoric reagents.[8]

  • Work in a fume hood: All manipulations should be performed in a chemical fume hood with the sash at the lowest practical height.[9]

  • Use an inert atmosphere: Pyrophoric reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[8]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are required.[9]

  • Gloves: Wear nitrile gloves underneath neoprene or other chemical-resistant gloves.[9]

  • Lab Coat: A fire-resistant lab coat (e.g., made from Nomex) is strongly recommended. Avoid synthetic materials like polyester that can melt and adhere to the skin.[9]

  • Clothing and Footwear: Wear long pants and closed-toe shoes. Avoid synthetic clothing.[9]

Safe Handling Protocol: Transferring a Pyrophoric Liquid with a Syringe

This protocol outlines the standard procedure for transferring a pyrophoric liquid.

Materials:

  • Bottle of pyrophoric reagent with a Sure/Seal™ cap

  • Dry, clean syringe and needle

  • Dry, clean reaction flask with a rubber septum

  • Inert gas source (N₂ or Ar) with a bubbler

  • Appropriate PPE

Procedure:

  • Prepare the reaction flask: Ensure the reaction flask is dry and under a positive pressure of inert gas.

  • Pressurize the reagent bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure.

  • Fill the syringe: Puncture the septum with the syringe needle, ensuring the needle tip is below the surface of the liquid. Slowly draw the desired volume of reagent into the syringe. The positive pressure in the bottle will help fill the syringe.

  • Remove bubbles: With the needle still in the reagent bottle, carefully expel any gas bubbles from the syringe.

  • Transfer the reagent: Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Slowly add the reagent to the reaction mixture.

  • Quench the syringe: After transfer, immediately quench the residual reagent in the syringe by drawing up a quenching solution (e.g., isopropanol) and expelling it into a separate quenching bath. Repeat this process several times.

References

  • C3. Safe Handling of Pyrophoric Materials. (n.d.). Retrieved January 26, 2026, from [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5992–6001. [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. (2015). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Springer. Retrieved January 26, 2026, from [Link]

  • Improving solubility via structural modification. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Llorens, L. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved January 26, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 26, 2026, from [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021, April 7). Quora. Retrieved January 26, 2026, from [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Overview of solvent selection guides discussed and referenced in... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. University of Maryland. Retrieved January 26, 2026, from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Bischler Napieralski Reaction. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 26, 2026, from [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2008). Springer. Retrieved January 26, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 26, 2026, from [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2010). ACS Chemical Health & Safety. [Link]

  • Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. (2024). Journal of the American Chemical Society. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). University of California, Irvine. Retrieved January 26, 2026, from [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2016). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of isoquinolines. (n.d.). Centurion University. Retrieved January 26, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (2014). Journal of Saudi Chemical Society. Retrieved January 26, 2026, from [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 26, 2026, from [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020, October 29). YouTube. Retrieved January 26, 2026, from [Link]

  • effect of steric hindrance on nucleophiles. (2021, August 1). Reddit. Retrieved January 26, 2026, from [Link]

  • Guideline for Elucidating Catalysts. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Multicomponent reactions for the synthesis of heterocycles. (2014). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 23). YouTube. Retrieved January 26, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (1942). Organic Reactions. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and a validated workflow for confirming the structure of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, a valuable intermediate in pharmaceutical research.[1] We will explore the key analytical techniques and expected data, while also comparing it with a potential isomer to highlight the nuances of structural elucidation.

The furo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in compounds with a range of biological activities.[2][3] Given its potential as a key intermediate for neuroprotective agents, confirming the precise arrangement of its atoms is of paramount importance for advancing drug discovery programs.[1]

The Structural Puzzle: Distinguishing Fused Pyridine Isomers

The synthesis of furo-pyridine systems can sometimes lead to the formation of structural isomers. In the case of this compound (Structure A ), a plausible isomeric alternative is Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate (Structure B ). Both share the same molecular formula (C₁₀H₉NO₄) and molecular weight (207.18 g/mol ), making them indistinguishable by mass spectrometry alone.[1][4]

Structure A: this compound

  • CAS Number: 109274-83-1[1]

  • Systematic Name: this compound

Structure B: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

  • CAS Number: 106531-50-4[4]

  • Systematic Name: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

The critical difference lies in the fusion of the furan and pyridine rings. This seemingly subtle variation will manifest in distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Structural Confirmation

A multi-technique approach is essential for irrefutable structure confirmation. The following workflow provides a robust methodology.

Figure 1: A typical workflow for the synthesis, purification, and structural confirmation of a target molecule.

Step-by-Step Experimental Protocols

1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak at m/z 208.0553 corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

2. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Expected Key Absorptions:

    • ~3400-3200 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

    • ~1700-1680 cm⁻¹: C=O stretch of the ester.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

    • ~1250-1000 cm⁻¹: C-O stretching vibrations.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the precise connectivity of atoms and differentiate between isomers. This is the most critical technique for this structural problem.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Comparative Spectroscopic Data Analysis

The following table outlines the expected NMR data for this compound based on known data for similar structures. This is then compared with the predicted data for its isomer.

Parameter Expected Data for this compound (Structure A) Predicted Data for Isomer (Structure B) Rationale for Differentiation
¹H NMR
Pyridine ProtonsThree distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Expect a doublet, a doublet, and a doublet of doublets, consistent with an ABC spin system.Three distinct signals in the aromatic region. The chemical shifts and coupling constants will differ due to the different electronic environment.The coupling patterns and chemical shifts of the pyridine protons are highly sensitive to the position of fusion with the furan ring.
Hydroxyl ProtonA broad singlet, chemical shift will be concentration and solvent dependent (e.g., δ 9.0-11.0 ppm in DMSO-d₆).A broad singlet with a potentially different chemical shift.
Ethyl GroupA quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).A quartet and a triplet at similar chemical shifts.
¹³C NMR
Carbonyl Carbon~160-165 ppm.~160-165 ppm.
Aromatic CarbonsExpect 8 distinct signals for the furo-pyridine core.Expect 8 distinct signals with different chemical shifts.The chemical shifts of the bridgehead carbons and the carbons adjacent to the nitrogen and furan oxygen will be significantly different.
Ethyl GroupTwo signals, ~61 ppm (CH₂) and ~14 ppm (CH₃).Two signals at similar chemical shifts.
HMBC
Key CorrelationsCrucially, a 3-bond correlation is expected between the pyridine proton at C4 and the carbonyl carbon of the ester group (C2). A correlation between the pyridine proton at C7 and the furan carbon C2 is also expected. No 3-bond correlation between a pyridine proton and the ester carbonyl. Instead, correlations from the pyridine protons to different furan carbons would be observed. This 2D NMR experiment is definitive for establishing the long-range connectivity and thus the fusion pattern of the heterocyclic rings.

graph "HMBC_Correlation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

subgraph "cluster_A" { label="Structure A: Furo[2,3-b]pyridine"; bgcolor="#E8F0FE"; A [label="Key HMBC Correlation:\nH4 -> C(O)OEt"]; }

subgraph "cluster_B" { label="Structure B: Furo[2,3-c]pyridine"; bgcolor="#E6F4EA"; B [label="No such correlation"]; }

A -> B [style=invis]; }

Figure 2: Key distinguishing HMBC correlation for structure confirmation.

Conclusion: A Self-Validating System for Structural Integrity

By employing this comprehensive analytical workflow, researchers can confidently confirm the structure of this compound. The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments creates a self-validating system. The key to differentiating between the potential isomers lies in the detailed analysis of the NMR data, particularly the coupling patterns of the pyridine protons and the long-range correlations observed in the HMBC spectrum. This rigorous approach ensures the scientific integrity of subsequent research and development efforts that utilize this important chemical intermediate.

References

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. "Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives." PubChem. [Link]

  • ChemRxiv. Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparison of the biological profile of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate and its analogs, offering insights into their potential as therapeutic agents. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Introduction to the Furo[2,3-b]pyridine Core

The fusion of a furan ring with a pyridine moiety creates the furo[2,3-b]pyridine heterocyclic system, a scaffold that has garnered significant interest in drug discovery.[1] This core structure is present in a variety of biologically active compounds and serves as a versatile template for the design of novel therapeutic agents.[2] this compound, a key derivative of this family, is recognized for its role as an intermediate in the synthesis of neuroprotective agents and its potential antioxidant properties.[3] The exploration of its analogs allows for a deeper understanding of how structural modifications influence biological activity, paving the way for the development of more potent and selective drugs.

Anticancer Activity: A Promising Frontier

The furo[2,3-b]pyridine scaffold has been investigated for its potential in oncology, with several derivatives exhibiting significant antiproliferative activity.[1][4] Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the presence and position of substituents such as methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance anticancer efficacy.[5]

A series of novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were synthesized and screened for their anticancer activity against four human cancer cell lines.[6] Several of these compounds demonstrated promising cytotoxicity at micromolar concentrations.[6]

Table 1: Anticancer Activity of Furo[2,3-b]pyridine Analogs

CompoundModificationCancer Cell LineIC50 (µM)Reference
Analog 1 Trifluoromethyl and oxadiazole functionalitiesNeuro-2a10.5[6]
Analog 2 Trifluoromethyl and pyrido[3',2':4,5]furo[3,2-d]pyrimidine coreNeuro-2a5.8[6]
Analog 3 Trifluoromethyl and pyrido[3',2':4,5]furo[3,2-d]pyrimidine coreNeuro-2a3.6[6]

The data suggests that the addition of a trifluoromethyl group and further heterocyclic fusion can significantly enhance the anticancer potential of the furo[2,3-b]pyridine core.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8]

Workflow for SRB Assay

SRB_Assay_Workflow A Cell Plating (2000 cells/well) B Drug Treatment (72-96h incubation) A->B Incubate C Fixation (Trichloroacetic Acid) B->C Fix D Washing & Drying C->D Wash E Staining (Sulforhodamine B) D->E Stain F Solubilization & Absorbance Reading E->F Read

Caption: A streamlined workflow of the Sulforhodamine B (SRB) assay for assessing cytotoxicity.[9]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells per well.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for 72-96 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells and incubate for at least 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and air dry.

  • Staining: Add SRB solution and incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add Tris base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and its fused heterocyclic derivatives have shown considerable promise in this area.[10][11] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes.

A study on novel pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against various bacterial and fungal strains.[10] For instance, certain derivatives exhibited significant inhibition zones against Bacillus mycoides and Candida albicans.[10]

Table 2: Antimicrobial Activity of Furo[2,3-b]pyridine Analogs

CompoundModificationMicroorganismMIC (mg/mL)Reference
Analog A Thienopyridine derivativeE. coli0.0195[10]
Analog A Thienopyridine derivativeB. mycoides<0.0048[10]
Analog A Thienopyridine derivativeC. albicans<0.0048[10]
Analog B Thienopyridine derivativeE. coli>0.0048[10]
Analog B Thienopyridine derivativeB. mycoides0.0098[10]
Analog B Thienopyridine derivativeC. albicans0.039[10]

These findings highlight the potential of developing potent antimicrobial agents based on the furo[2,3-b]pyridine scaffold.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[12][13]

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare Inoculum B Inoculate Agar Plate A->B C Create Wells B->C D Add Test Compound C->D E Incubate D->E F Measure Zone of Inhibition E->F

Caption: A schematic representation of the agar well diffusion assay for antimicrobial screening.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Create Wells: Aseptically punch wells of a specific diameter into the agar.

  • Add Test Compound: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases, making the development of effective anti-inflammatory agents a critical area of research. Pyridine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[15]

A study on novel thiazolo[4,5-b]pyridin-2-ones, which are structurally related to the furo[2,3-b]pyridine core, showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[16] Several of the synthesized compounds exhibited potency comparable to or greater than the standard drug, Ibuprofen.[16]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammatory cascade.[17]

Workflow for COX Inhibition Assay

COX_Inhibition_Assay_Workflow A Prepare Enzyme and Inhibitor B Pre-incubate A->B C Initiate Reaction (Add Arachidonic Acid) B->C D Incubate C->D E Stop Reaction D->E F Quantify Prostaglandin Production E->F

Caption: A general workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the test compounds.

  • Pre-incubation: Pre-incubate the enzyme with the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[17]

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Reaction Termination: Stop the reaction, typically by adding a strong acid.

  • Quantification: Quantify the amount of prostaglandin produced using methods such as ELISA or LC-MS/MS.[17][18][19]

Neuroprotective and Antioxidant Potential

This compound has been identified as a key intermediate in the synthesis of neuroprotective agents.[3] This suggests that the furo[2,3-b]pyridine scaffold may have inherent neuroprotective properties. Furthermore, its potential antioxidant activity points towards a mechanism of action involving the mitigation of oxidative stress, a key factor in neurodegenerative diseases.[3][20]

A study on novel 1,4-dihydropyridine derivatives, which share the pyridine core, demonstrated potent antioxidant and neuroprotective profiles, suggesting their potential for treating Alzheimer's disease.[3]

Conclusion

The furo[2,3-b]pyridine scaffold, with this compound as a notable example, represents a promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective effects, underscore the versatility of this heterocyclic system. The structure-activity relationship studies, although still in their early stages for this specific class of compounds, indicate that strategic modifications to the core structure can lead to significant enhancements in potency and selectivity. Further research focused on the synthesis and comprehensive biological evaluation of a wider range of analogs is warranted to fully unlock the therapeutic potential of this promising chemical scaffold.

References

  • Al-Ostoot, F. H., Keshk, R. M., Abu-Melha, H. M., & El-Meyha, M. M. (2022).
  • Ramírez-Villalva, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Al-Ghorbani, M., et al. (2024).
  • Babenko, N. S., & D'yakonov, V. A. (2020). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Chemistry of Heterocyclic Compounds, 56(10), 1320-1322.
  • de los Ríos, C., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(8), 650.
  • Gulea, A., & Cheptea, V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4938.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Khan, I., et al. (2021). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Current Organic Synthesis, 18(4), 384-393.
  • Mu, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 427(2), 148-154.
  • Papazisis, K. T., et al. (2021).
  • Wang, Y., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European Journal of Medicinal Chemistry, 155, 32-44.
  • Alam, M. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
  • Abdel-Ghani, T. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189685.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Dyakilev, V. V., et al. (2021). (a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides...
  • Khan, A. U., et al. (2023).
  • CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 12345.
  • Koutentis, P. A., & Papaefstathiou, G. S. (2023).
  • Papazisis, K. T., et al. (2007). Optimization of the sulforhodamine B colorimetric assay. Journal of Immunological Methods, 328(1-2), 28-35.
  • Sigma-Aldrich. (n.d.). In Vitro Toxicology Assay Kit (TOX6) - Technical Bulletin.
  • Hovsepyan, T. R., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 193-198.
  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15797.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • El-Sayed, N. N. E., et al. (2021).
  • Narsireddy, A., et al. (2019). Synthesis of Novel Alkyl Amide Functionalized Trifluoromethyl Substituted Furo/thieno Pyridine Derivatives: Their Anticancer Activity and CoMFA and CoMSIA Studies. Request PDF.
  • Nathan, P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429.
  • Ramírez-Villalva, A., et al. (2024).
  • de los Ríos, C., et al. (2020).
  • O'Brien, P. J., et al. (2022). Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. Anti-Cancer Drugs, 33(1), e31-e38.
  • Radi, M., et al. (2012). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 17(7), 8444-8457.
  • Al-Omair, M. A., et al. (2011). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 46(12), 5859-5866.
  • Magaldi, S., et al. (2004). An antibacterial assay by agar well diffusion method. Revista do Instituto de Medicina Tropical de São Paulo, 46(2), 129-131.
  • Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 355(11), e2200399.
  • Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 505-514.
  • Palani, A. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?.
  • Al-Abdullah, E. S. (2011). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Molecules, 16(4), 3400-3419.
  • Abdel-Gawad, H., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine.

Sources

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, a significant heterocyclic building block in medicinal chemistry.[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the selection and application of these techniques, grounded in scientific principles and regulatory expectations.

The Imperative of Purity for Furo[2,3-b]pyridine Intermediates

This compound and its derivatives are pivotal scaffolds in the synthesis of a wide range of biologically active molecules.[2] The presence of impurities, even in minute quantities, can have profound consequences, including:

  • Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to unintended side effects or a reduction in the therapeutic efficacy of the final drug product.

  • Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety. The identification threshold for impurities in pharmaceuticals is often as low as 0.1% (w/w).[3]

  • Manufacturing Inconsistencies: The presence of impurities can affect the physical and chemical properties of the drug substance, such as crystallinity, solubility, and stability, leading to challenges in formulation and manufacturing.

Therefore, a robust and well-validated analytical strategy for purity determination is a non-negotiable aspect of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4]

A Multi-Pronged Approach to Purity Assessment: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods. Here, we compare the three most powerful and commonly employed techniques for the purity determination of pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison
Analytical TechniquePrincipleStrengthsWeaknessesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Versatile with a wide range of detectors (UV, MS). Well-established for purity and impurity profiling.[5]Requires a suitable chromophore for UV detection. Can be time-consuming to develop methods. Quantification requires a reference standard of known purity.Quantifying the main component and detecting non-volatile impurities. Ideal for stability-indicating assays.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents. High sensitivity and specificity.[6]Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.Detecting and quantifying residual solvents from the synthesis process.
Quantitative Nuclear Magnetic Resonance (qNMR) Utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.A primary analytical method that does not require a reference standard of the same compound for quantification. Provides structural information about impurities. Universal detection for soluble compounds.[7][8]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Can be affected by peak overlap in complex mixtures.Absolute purity determination of the main component. Quantification of impurities without the need for their isolated standards.

Integrated Workflow for Purity Assessment

A robust purity assessment workflow for synthesized this compound should be a multi-step, integrated process. The following diagram illustrates a logical approach, combining the strengths of different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_assessment Primary Purity Assessment cluster_impurity_identification Impurity Identification & Characterization cluster_volatile_impurities Volatile Impurity Analysis cluster_final_report Final Purity Statement Synthesized_Product Synthesized Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Initial_TLC Thin Layer Chromatography (TLC) (Reaction Monitoring & Spot Purity) Synthesized_Product->Initial_TLC HPLC_Analysis HPLC-UV Analysis (Purity & Impurity Profile) Initial_TLC->HPLC_Analysis qNMR_Analysis Quantitative NMR (qNMR) (Absolute Purity) Initial_TLC->qNMR_Analysis GC_MS_Analysis GC-MS Analysis (Residual Solvents) Initial_TLC->GC_MS_Analysis LC_MS_Analysis LC-MS/MS Analysis (Impurity Identification) HPLC_Analysis->LC_MS_Analysis Impurity peaks detected Final_Purity Certificate of Analysis (CoA) (Combined Purity Data) HPLC_Analysis->Final_Purity qNMR_Analysis->Final_Purity LC_MS_Analysis->Final_Purity Forced_Degradation Forced Degradation Studies (Potential Degradants) Forced_Degradation->LC_MS_Analysis Degradants for identification GC_MS_Analysis->Final_Purity

Caption: Integrated workflow for the comprehensive purity assessment of synthesized compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established practices for similar heterocyclic compounds and should be optimized and validated for this compound according to ICH guidelines.[9]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Objective: To determine the purity of the synthesized compound and to detect and quantify any non-volatile impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm (based on methods for similar pyridine derivatives, should be confirmed by UV scan).[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percentage of the main peak to estimate the purity.

  • Identify and quantify any impurity peaks relative to the main peak. For known impurities with available reference standards, a calibration curve should be used for accurate quantification. For unknown impurities, their percentage can be estimated based on the area normalization of the main peak.

Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of the synthesized compound without the need for a specific reference standard of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard (IS): A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.

  • Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d6, CDCl3).

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the IS to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals of both the analyte and the internal standard.

Sample Preparation:

  • Accurately weigh a known amount of the synthesized compound (e.g., 10-20 mg).

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both the analyte and the IS in a precise volume of the deuterated solvent in an NMR tube.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

GC-MS for Residual Solvent Analysis

Objective: To identify and quantify any residual volatile solvents from the synthesis and purification process.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (General):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate common organic solvents (e.g., start at 40°C, hold for 5 min, then ramp to 250°C at 10°C/min).

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

Sample Preparation:

  • Accurately weigh a known amount of the synthesized compound (e.g., 50 mg).

  • Dissolve in a suitable high-boiling point solvent (e.g., DMSO, DMF) to a known concentration.

  • An internal standard (e.g., a hydrocarbon not present in the sample) can be added for quantification.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

  • Quantify the amount of each solvent using a calibration curve prepared with standard solutions.

Identifying Potential Impurities: A Synthesis-Centric Approach

The potential impurities in the final product are often related to the synthetic route employed. A common synthesis of furo[2,3-b]pyridines involves the reaction of a substituted 2-chloronicotinonitrile with an ethyl acetoacetate derivative followed by cyclization.[11]

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Reactant1 2-chloro-3-hydroxypyridine Reaction Base-catalyzed Condensation & Cyclization Reactant1->Reaction Reactant2 Diethyl 2-chloro-malonate Reactant2->Reaction Main_Product This compound Reaction->Main_Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Side-reaction Products (e.g., isomers, dimers) Reaction->Impurity2 Impurity3 Reagents & Catalysts Reaction->Impurity3

Caption: Potential sources of impurities in the synthesis of the target compound.

Potential Impurities to Monitor:

  • Unreacted Starting Materials: 2-chloro-3-hydroxypyridine and diethyl 2-chloro-malonate.

  • Side-Reaction Products: Positional isomers or products from incomplete cyclization.

  • Reagents and Catalysts: Residual base or other reagents used in the synthesis.

  • Degradation Products: As identified through forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[4][12]

Conclusion

The purity assessment of synthesized this compound is a critical undertaking that necessitates a multi-faceted analytical approach. While HPLC provides a robust platform for routine purity checks and impurity profiling, qNMR offers an invaluable orthogonal method for absolute purity determination, especially when a certified reference standard is unavailable. GC-MS remains the gold standard for ensuring the absence of volatile impurities. By integrating these techniques within a structured workflow and adhering to the principles of analytical method validation, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate, thereby paving the way for the successful development of novel therapeutics.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014.
  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available from: [Link]

  • Němec, V., et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central, 2014.
  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]

  • ResearchGate. Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines | Request PDF. Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. | Download Table. Available from: [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • NIH. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines | Request PDF. Available from: [Link]

  • PubMed. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Available from: [Link]

  • NIH. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Available from: [Link]

Sources

A Researcher's Guide to In Vitro Profiling of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the furo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Derivatives of this heterocyclic system have been investigated for applications ranging from neuroprotection to oncology.[2][3] This guide provides a comprehensive framework for the in vitro evaluation of a specific analogue, Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate.

We will delve into a curated selection of in vitro assays designed to elucidate the potential anticancer and kinase inhibitory activities of this compound. The experimental designs and protocols herein are presented to ensure scientific rigor and reproducibility. For comparative analysis, we will benchmark the performance of this compound against established therapeutic agents and research compounds.

Section 1: Assessing Cytotoxic Potential in Cancer Cell Lines

A foundational step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability. The XTT assay is a robust colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, and the intensity of this color is directly proportional to the number of viable cells.

Comparative Compounds:
  • Doxorubicin: A well-characterized chemotherapy agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.[4]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide range of cell lines.

Experimental Workflow: Cell Viability (XTT Assay)

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 and MDA-MB-231 cells in 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add compounds to cells incubate_24h->add_compounds prepare_dilutions Prepare serial dilutions of Test Compound & Controls prepare_dilutions->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_xtt Add XTT reagent incubate_48h->add_xtt incubate_4h Incubate for 4h add_xtt->incubate_4h read_absorbance Measure absorbance at 450 nm incubate_4h->read_absorbance calculate_viability Calculate % viability vs. vehicle control read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed human breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231, into 96-well plates at a density of 5,000 cells per well.[3][5] Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X stock concentration of this compound and control compounds (Doxorubicin, Staurosporine) in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. Incubate for 48 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.

Hypothetical Comparative Data: Cytotoxicity (IC50, µM)
CompoundMCF-7MDA-MB-231
This compound8.512.3
Doxorubicin0.50.8
Staurosporine0.010.015

Section 2: Probing Kinase Inhibitory Activity

The furo[2,3-b]pyridine scaffold is known to be a versatile kinase hinge-binder.[1] Specifically, related furopyrimidine derivatives have shown inhibitory activity against the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[6][7] A direct in vitro kinase assay is essential to determine if this compound can inhibit key kinases in this pathway.

Comparative Compounds:
  • Alpelisib (BYL719): A potent and selective PI3Kα inhibitor.

  • Capivasertib: An ATP-competitive pan-AKT inhibitor.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare kinase buffer, substrate, ATP, and compound dilutions add_kinase Add recombinant PI3Kα or AKT1 kinase prepare_reagents->add_kinase add_compound Add Test Compound or Controls add_kinase->add_compound initiate_reaction Initiate reaction with ATP add_compound->initiate_reaction incubate_rt Incubate at RT for 60 min initiate_reaction->incubate_rt terminate_reaction Terminate reaction incubate_rt->terminate_reaction add_detection_reagent Add ADP-Glo™ Reagent terminate_reaction->add_detection_reagent incubate_40min Incubate for 40 min add_detection_reagent->incubate_40min add_kinase_detection Add Kinase Detection Reagent incubate_40min->add_kinase_detection incubate_30min Incubate for 30 min add_kinase_detection->incubate_30min read_luminescence Measure luminescence incubate_30min->read_luminescence calculate_inhibition Calculate % inhibition vs. vehicle control read_luminescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay using a luminescence-based readout.

Detailed Protocol: ADP-Glo™ Kinase Assay (PI3Kα / AKT1)
  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors (Alpelisib for PI3Kα, Capivasertib for AKT1) in kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase (e.g., PI3Kα or AKT1), the appropriate substrate, and the test compound or vehicle.

  • Initiation: Start the kinase reaction by adding ATP.[8] Incubate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Hypothetical Comparative Data: Kinase Inhibition (IC50, µM)
CompoundPI3KαAKT1
This compound2.15.8
Alpelisib0.005>10
Capivasertib>100.008

Section 3: Mechanistic Insight via Tubulin Polymerization Assay

To further understand the mechanism of any observed cytotoxicity, a tubulin polymerization assay can reveal if the compound interacts with microtubules. Microtubules are dynamic polymers of α- and β-tubulin dimers, and their proper function is critical for cell division.[9] This assay measures the change in light absorbance as tubulin polymerizes into microtubules.

Comparative Compounds:
  • Paclitaxel: A microtubule-stabilizing agent that promotes polymerization.

  • Colchicine: A microtubule-destabilizing agent that inhibits polymerization.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Assay Preparation cluster_reaction Polymerization Reaction cluster_detection Data Acquisition cluster_analysis Data Analysis prepare_reagents Prepare tubulin, GTP, and compound dilutions in buffer pre_warm_plate Pre-warm microplate reader to 37°C prepare_reagents->pre_warm_plate add_reagents Add tubulin, GTP, and compound to wells on ice pre_warm_plate->add_reagents place_in_reader Place plate in reader add_reagents->place_in_reader initiate_reaction Initiate polymerization by heating to 37°C place_in_reader->initiate_reaction read_absorbance Measure absorbance at 340 nm every minute for 60 min initiate_reaction->read_absorbance plot_curves Plot absorbance vs. time read_absorbance->plot_curves analyze_kinetics Analyze polymerization kinetics (lag time, rate, max polymerization) plot_curves->analyze_kinetics

Caption: Workflow for a cell-free tubulin polymerization assay.

Detailed Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Resuspend purified bovine tubulin in a polymerization buffer containing GTP. Prepare dilutions of the test compound and controls (Paclitaxel, Colchicine).

  • Assay Setup: On ice, add the tubulin solution and the compounds to a 96-well plate.

  • Initiation and Measurement: Place the plate in a microplate reader pre-warmed to 37°C. Immediately begin recording the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time for each condition. Compare the polymerization curves of the test compound to the controls. An increase in the rate or extent of polymerization suggests a stabilizing effect, while a decrease suggests an inhibitory effect.

Hypothetical Comparative Data: Tubulin Polymerization
Compound (at 10 µM)Effect on Polymerization
This compoundNo significant change
PaclitaxelIncreased rate and extent
ColchicineInhibition
Vehicle ControlBasal polymerization

Conclusion

This guide outlines a strategic approach to the initial in vitro characterization of this compound. By employing a panel of well-validated assays, researchers can efficiently gather data on its cytotoxic, kinase inhibitory, and mechanistic properties. The comparative framework provided allows for the contextualization of the compound's activity against known standards, which is a critical step in the early stages of drug discovery and development. The data generated from these assays will provide a solid foundation for further preclinical investigation.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. Ethyl 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylate. [Link]

  • Al-Ostoot, F.H., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]

  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • Pipzine Chemicals. Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate. [Link]

  • Asadi, Z., et al. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. [Link]

  • Abdel-fattah, M.M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. BMC Chemistry. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

  • Leung, I.K.H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. [Link]

  • Gaskin, F. & Gaskin, T.J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. [Link]

  • ResearchGate. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • RSC Publishing. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

  • Chan, K.T., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Furopyridine Derivatives: From Anticancer to Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furopyridine scaffold, a heterocyclic ring system merging a furan and a pyridine ring, has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it a promising framework for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of furopyridine derivatives, focusing on their development as potent inhibitors of key biological targets implicated in cancer and neurodegenerative diseases. We will delve into the experimental data supporting these findings, present detailed protocols for their evaluation, and explore the underlying mechanisms of action.

Furopyridine Derivatives as Kinase Inhibitors in Oncology

Kinase inhibitors have revolutionized cancer therapy, and the furopyridine core has proven to be a versatile scaffold for targeting key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Targeting the Epidermal Growth Factor Receptor (EGFR)

Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furopyridine derivatives have emerged as potent inhibitors of both wild-type and mutant forms of EGFR, offering potential solutions to the challenge of acquired resistance to existing therapies.[1]

A noteworthy study investigated a series of furopyridine (PD) analogues and revealed crucial structural features for potent EGFR inhibition. The core scaffold is a furo[2,3-c]pyridine.[1] The analysis of various derivatives demonstrated that specific substitutions on the furopyridine ring system are critical for high-affinity binding to the ATP-binding site of the EGFR kinase domain.

Key findings from these studies indicate that:

  • Van der Waals interactions play a more significant role than electrostatic interactions in the binding of furopyridine derivatives to the EGFR active site.[1]

  • Hydrogen bonding with key residues such as M793 and S797 is crucial for strong inhibitory activity.[1]

  • The introduction of specific substituents can modulate the selectivity towards mutant forms of EGFR, such as the L858R/T790M double mutant and the L858R/T790M/C797S triple mutant, which are associated with resistance to first- and second-generation EGFR inhibitors.[1] For instance, compound PD23 exhibited high specificity for the L858R/T790M mutant.[1]

The following table summarizes the inhibitory activities of selected furopyridine derivatives against wild-type and mutant EGFR, alongside standard-of-care drugs for comparison.

Compound IDWild-Type EGFR IC50 (nM)L858R/T790M EGFR IC50 (nM)L858R/T790M/C797S EGFR IC50 (nM)Reference
PD18 8.3810.84-[1]
PD23 40.543.2328.99[1]
PD45 12.88--[1]
PD56 12.8812.365.77[1]
Erlotinib >1000>1000-[1]
Afatinib 1.010.0-[1]
Osimertinib 12.01.08.98[1]

Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

This protocol outlines a typical in vitro assay to determine the inhibitory activity of furopyridine derivatives against EGFR.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled substrate peptide (e.g., Y12-Sox)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (furopyridine derivatives) dissolved in DMSO

  • 384-well microtiter plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in 50% DMSO.

  • Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with the test compounds for 30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a plate reader. The initial velocity of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis: Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[inhibitor] vs. response) to determine the IC50 value.

The following diagram illustrates the EGFR signaling cascade and the point of intervention for furopyridine inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Furopyridine Furopyridine Inhibitor Furopyridine->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and its inhibition by furopyridine derivatives.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.[2] Furopyridine derivatives have been identified as potent inhibitors of CDK2, highlighting their potential as cell cycle-modulating anticancer agents.

SAR studies on a series of pyrazolopyridine, furopyridine, and pyridine derivatives have provided valuable insights into the structural requirements for potent CDK2 inhibition.[2][3][4]

Key observations include:

  • The furopyridine scaffold itself is a key contributor to the inhibitory activity.

  • The presence of a naphthyl moiety and a thienyl moiety at specific positions of the core structure enhances the anticancer and CDK2 inhibitory activity.[2][3][5]

  • The incorporation of an ester functionality in a furopyridine derivative showed superior activity against a colon cancer cell line compared to other pyridine derivatives.[4]

  • Molecular docking studies suggest that these compounds bind to the active site of CDK2 in a manner similar to the known inhibitor roscovitine.[3][5]

The table below presents the CDK2 inhibitory activity and cytotoxicity of a representative furopyridine derivative and related compounds.

Compound IDDescriptionCDK2/cyclin A2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)Reference
14 Furopyridine derivative0.9331.3-49.019.3-55.522.7-44.836.8-70.7[2][3][5]
1 Pyridone derivative0.57>31.3>19.3>22.7>36.8[2][3][5]
4 2-chloronicotinonitrile derivative0.24>31.3>19.3>22.7>36.8[2][3][5]
8 Pyrazolopyridin-3-amine derivative0.65>31.3>19.3>22.7>36.8[2][3][5]
Roscovitine Reference CDK2 inhibitor0.394----[2][3][5]
Doxorubicin Reference anticancer drug-40.064.824.758.1[3][5]

Data presented as IC50 values. For HCT-116, MCF-7, HepG2, and A549, the values represent the concentration range for significant inhibition.

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of furopyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds (furopyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 4 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furopyridine derivatives and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by furopyridine derivatives.

CDK2_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Drives CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes Furopyridine Furopyridine Inhibitor Furopyridine->CDK2_CyclinE Inhibits Furopyridine->CDK2_CyclinA Inhibits

Caption: Role of CDK2 in the cell cycle and its inhibition by furopyridine derivatives.

Furopyridine Derivatives in Neurodegenerative Diseases

Beyond oncology, furopyridine derivatives have shown promise in the realm of neurodegenerative disorders, particularly Alzheimer's disease. Their mechanism of action in this context also involves the inhibition of specific protein kinases.

Targeting Kinases in Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-beta peptides and hyperphosphorylated tau protein. Certain protein kinases are implicated in the hyperphosphorylation of tau. Furopyridine derivatives have been investigated as inhibitors of these kinases.

Studies on novel substituted furopyridines have revealed that the substitution pattern on the furopyridine scaffold significantly influences their inhibitory properties against kinases relevant to tau pathology, such as CDK1, CDK2, Fyn, JNK3, and GSK-3β.

Key findings include:

  • 3-Substitutions on the furopyridine ring are particularly sensitive for protein kinase inhibition. The length, nature, and positioning of these substituents are critical determinants of activity and selectivity.

  • The ability of these compounds to inhibit multiple kinases suggests a potential multi-target approach to treating the multifactorial nature of Alzheimer's disease.

The following diagram outlines the general workflow for the development and evaluation of furopyridine derivatives as neuroprotective agents.

Neuro_Workflow Start Design of Furopyridine Scaffold with Diverse Substitutions Synthesis Two-Component Reaction (e.g., 1,4-dihydropyridines + quinones) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, Mass Spec) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assays (ATP-competition) Characterization->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for developing furopyridine-based neuroprotective agents.

Conclusion and Future Directions

The structure-activity relationship studies of furopyridine derivatives have firmly established this scaffold as a privileged structure in medicinal chemistry. The versatility of the furopyridine core allows for the development of potent and selective inhibitors against a range of biological targets, with significant therapeutic potential in oncology and neurodegenerative diseases.

Future research in this area should focus on:

  • Elucidating more detailed SAR: Systematic modification of the furopyridine scaffold and comprehensive biological evaluation will refine our understanding of the structural requirements for optimal activity and selectivity.

  • Exploring novel biological targets: The broad bioactivity of furopyridine derivatives suggests that they may have therapeutic potential in other disease areas.

  • In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Multi-target drug design: Given the multifactorial nature of diseases like cancer and Alzheimer's, the development of furopyridine derivatives that can modulate multiple targets simultaneously is a promising strategy.

By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of furopyridine derivatives can be realized, leading to the development of novel and effective medicines for some of the most challenging diseases of our time.

References

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, a promising heterocyclic intermediate in the synthesis of neuroprotective and nootropic agents, is no exception.[1] The reliability of all subsequent toxicological and clinical data hinges on the robustness and accuracy of the analytical methods used to characterize this molecule. This guide provides a comprehensive framework for the validation of analytical methods for this compound, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind each validation parameter, offering a comparative analysis of alternative analytical techniques and furnishing the reader with the tools to develop a truly self-validating analytical system.

The Analytical Imperative: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For a pharmaceutical intermediate like this compound, this translates to having a reliable method to determine its identity, purity, and strength. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation, which form the bedrock of this guide.

Proposed Stability-Indicating HPLC-UV Method: A Starting Point for Validation

Chromatographic Conditions:

ParameterProposed Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Acetonitrile:Water (50:50, v/v)

The Pillars of Validation: A Step-by-Step Experimental Guide

The validation of this proposed HPLC method must be a systematic process, addressing each of the core parameters outlined by the ICH Q2(R1) guidelines.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is paramount.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions to intentionally generate degradation products. This is a critical step in developing a stability-indicating method.[3]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. The peak should be spectrally homogeneous.

Acceptance Criteria: The method is considered specific if the principal peak is well-resolved from all degradation products and any potential impurities, with a peak purity angle less than the peak purity threshold.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with a novel compound like Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate extends beyond its synthesis and application; it culminates in its safe and responsible disposal. As a key intermediate in the synthesis of neuroprotective agents, its unique furo-pyridine core demands a disposal protocol rooted in a thorough understanding of its potential hazards and environmental impact.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Compound: A Profile of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄[1]
Molecular Weight207.18 g/mol [1]
Predicted Boiling Point311.7±37.0 °C[1]
Predicted Density1.359±0.06 g/cm³[1]
Storage2-8°C, sealed, dry[1]

Given the absence of comprehensive toxicological data, a cautious approach is paramount. All waste containing this compound should be treated as hazardous.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. This workflow is designed to guide researchers from the initial waste collection to the final handover for disposal.

Step 1: Waste Segregation and Collection

The cornerstone of safe disposal is meticulous segregation at the source. Never mix waste containing this compound with other waste streams.

  • Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves and lab coats, and used weighing papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container. This includes reaction mixtures, mother liquors from crystallization, and solvent rinses. Ensure the container is compatible with the solvents used.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

Step 2: In-Lab Storage

Proper temporary storage within the laboratory is crucial to prevent accidental exposure or release.

  • Store the sealed waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • The storage area should be secure and have secondary containment to capture any potential leaks.

Step 3: Preparing for Disposal

Before the waste is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor, ensure all necessary preparations are complete.

  • Container Integrity: Double-check that the waste containers are securely sealed and not leaking.

  • Documentation: Complete all required waste disposal forms as per your institution's protocols. This typically includes a detailed inventory of the waste.

Step 4: Final Disposal

The final disposal of waste containing this compound must be conducted by a licensed hazardous waste disposal facility. The most common and effective method for the disposal of pyridine-based compounds is high-temperature incineration.[2]

  • Incineration: Rotary kiln incineration at temperatures between 820°C and 1,600°C is a recommended practice for waste pyridine.[2] This process ensures the complete destruction of the compound, minimizing its environmental impact. Liquid injection or fluidized bed incineration are also potential methods.[2]

  • Do Not:

    • Dispose of this compound down the drain. Its environmental fate is not fully understood, and it may be harmful to aquatic life.

    • Attempt to neutralize the compound with other chemicals unless you are a trained professional following a validated protocol.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from research involving this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, solid residue) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, mother liquor) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage prepare Prepare for Pickup (Seal containers, complete paperwork) storage->prepare disposal Handover to EHS/ Licensed Waste Contractor prepare->disposal incineration Final Disposal by High-Temperature Incineration disposal->incineration

Sources

A Senior Application Scientist's Guide to Handling Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

This guide provides a holistic operational plan, moving beyond a simple checklist of personal protective equipment (PPE). It is built on the principles of risk assessment by chemical analogy, procedural diligence, and emergency preparedness. Our objective is to empower researchers to handle this compound with the highest degree of safety, ensuring the integrity of both their experiments and their personal health.

Hazard Assessment: An Evidence-Based Rationale

The foundation of any safety protocol is a clear understanding of the potential risks. In the absence of a dedicated Safety Data Sheet (SDS) for the title compound, we must infer its hazard profile by examining its constituent functional groups and related chemical structures.

  • The Pyridine Moiety: The pyridine ring is a common feature in many biologically active compounds. Analogs such as Pyridine itself, 2,3-Pyridine dicarboxylic acid, and Ethyl 3-pyridinecarboxylate are known to be irritants.[2][3] Specifically, they can cause skin irritation, serious eye irritation or damage, and may lead to respiratory irritation if inhaled.[3][4]

  • Ester Functionality: While often less aggressive than their parent carboxylic acids, esters can still pose risks and should be handled with care.

  • Heterocyclic Core & Biological Activity: Furo[2,3-b]pyridine derivatives are actively being researched for their potent biological effects, including antineoplastic (anti-cancer) activities.[5] The title compound's use in developing drugs for cognitive disorders further underscores its inherent bioactivity.[1] Any biologically active compound should be treated as potentially toxic, especially concerning long-term or repeated exposure.

Given this analysis, we will operate under the assumption that Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and possesses unknown long-term biological effects. This justifies the stringent PPE and handling protocols outlined below.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense after engineering controls.[6] All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Protection Level Equipment Specification Rationale & Best Practices
Primary Engineering Control Certified Chemical Fume HoodThe primary defense to prevent systemic exposure via inhalation of vapors or fine powders. Ensure the sash is at the lowest practical height.
Hand Protection Nitrile Gloves (Double-Gloved)Provides a barrier against skin contact. Double-gloving is recommended to protect against undetected micro-tears and allows for safe removal of the outer glove if contamination occurs. Change gloves immediately after handling the compound or after a maximum of two hours.
Eye & Face Protection Chemical Safety GogglesOffers superior protection against splashes and vapors compared to safety glasses. Must be worn at all times in the lab. For large-scale operations (>5g), a full face shield worn over safety goggles is mandated.
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat is insufficient. A coated or chemical-resistant coat prevents absorption and permeation of spilled chemicals.[7] Ensure sleeves are fully extended and the coat is buttoned.
Respiratory Protection Not Required (with Fume Hood)If work is performed correctly within a fume hood, a respirator is not necessary.[7] For major spills or work outside a hood (not recommended), a NIOSH-approved N95 or higher respirator may be required after a proper risk assessment and fit-testing.[7]
Foot Protection Closed-toe, liquid-resistant shoesStandard laboratory practice to protect against spills and falling objects.[8]

Operational & Disposal Plan: A Step-by-Step Protocol

Standard Handling Workflow

This workflow outlines the essential steps for safely handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Decontamination & Cleanup cluster_dispose Disposal prep_area 1. Designate & Clear Work Area in Fume Hood don_ppe 2. Don All Required PPE (Table 1) prep_area->don_ppe gather_mats 3. Assemble Spill Kit & Waste Containers don_ppe->gather_mats weigh 4. Weigh Compound (Use anti-static weigh boat) gather_mats->weigh dissolve 5. Perform Chemical Synthesis/Dissolution weigh->dissolve decon_tools 6. Decontaminate Glassware & Equipment dissolve->decon_tools decon_area 7. Wipe Down Fume Hood Surfaces decon_tools->decon_area doff_ppe 8. Doff PPE in Correct Order (Gloves Last) decon_area->doff_ppe dispose_solid 9. Package Solid Waste (Gloves, Wipes, etc.) doff_ppe->dispose_solid label_waste 11. Label Waste Containers Clearly dispose_solid->label_waste dispose_liquid 10. Package Liquid Waste (Solvents, etc.) dispose_liquid->label_waste G node_action node_action assess Assess Spill is_minor Minor Spill? (<5g, contained in hood) assess->is_minor evac_immediate Alert others in area is_minor->evac_immediate Yes is_major Major Spill? (>5g or outside hood) is_minor->is_major No absorb Cover with absorbent material (e.g., vermiculite) evac_immediate->absorb collect Collect absorbed material into waste container absorb->collect decontaminate Decontaminate area with appropriate solvent collect->decontaminate evac_lab Evacuate Laboratory Activate Fire Alarm is_major->evac_lab Yes contact_ehs Contact EHS/Emergency Response (from safe location) evac_lab->contact_ehs deny_entry Deny re-entry to the area contact_ehs->deny_entry

Caption: Decision tree for chemical spill response.

Minor Spill Cleanup (Inside a Fume Hood):

  • Ensure your PPE is intact. If not, retreat and re-equip.

  • Control the spread of the liquid by creating a dike with absorbent material like vermiculite or sand. [9][10]3. Working from the outside in, add absorbent material to the spill. [9][11]4. Gently collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container. 5. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste. [10]

First Aid for Exposure

Immediate action is required in case of personal exposure. [12]

  • Skin Contact: Immediately remove any contaminated clothing. [12]Flush the affected skin with copious amounts of water for at least 15 minutes. [12]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [13]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. [4]If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine.
  • MySkinRecipes. (n.d.). This compound.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet - Pyridine.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
  • The University of Edinburgh Health & Safety. (2024, July 22). Personal Protective Equipment.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Ethylpyridine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - Ethyl 2-hydroxy-2-methylpropanoate.
  • Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry.
  • BVL. (n.d.). Personal protective equipment when handling plant protection products.
  • Merck Millipore. (n.d.). Ethyl 3-pyridinecarboxylate CAS 614-18-6.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl Pyridine-2-carboxylate.
  • PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity].
  • Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.